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  • Product: 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine
  • CAS: 887583-95-1

Core Science & Biosynthesis

Foundational

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine CAS 887583-95-1

An In-Depth Technical Guide to 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS 887583-95-1) Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 1-Boc-4-[2-(3-br...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS 887583-95-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine, a key intermediate in medicinal chemistry and drug discovery. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, characterization, and handling, grounded in established chemical principles and field-proven insights.

Introduction and Strategic Importance

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a substituted piperidine derivative of significant interest in the synthesis of complex molecular architectures for pharmaceutical applications.[1] Its structure combines three key features that make it a versatile building block:

  • A Boc-Protected Piperidine Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group that masks the reactivity of the piperidine nitrogen. This allows for selective reactions on other parts of the molecule and can be removed under specific acidic conditions, providing a handle for further derivatization.[2]

  • A Disubstituted Piperidine Core: The 4-amino-piperidine scaffold is a common motif in biologically active compounds.[3]

  • A Brominated Phenyl Moiety: The bromine atom on the phenyl ring serves as a crucial functional handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse substituents and the construction of complex molecular libraries.

Given these features, this compound is primarily utilized as an intermediate in the synthesis of novel therapeutic agents, potentially for targets where a substituted piperidine core is known to confer activity.[1][][5]

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource
CAS Number 887583-95-1[6][7]
Molecular Formula C₁₈H₂₇BrN₂O₂[6][7]
Molecular Weight 383.33 g/mol [6][7]
IUPAC Name tert-butyl 4-{[2-(3-bromophenyl)ethyl]amino}piperidine-1-carboxylate[7]
InChI Key VYSFDVBUAJBGAI-UHFFFAOYSA-N[7]
Predicted Density 1.28 ± 0.1 g/cm³[7]

Synthesis: A Reductive Amination Approach

The most logical and widely employed method for synthesizing secondary amines of this type is through reductive amination .[8] This strategy involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[8]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals two primary starting materials: 1-Boc-4-aminopiperidine and (3-bromophenyl)acetaldehyde . This approach is strategically sound as both precursors are commercially available or readily synthesized.

G cluster_precursors Key Precursors TM Target Molecule 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine RA Reductive Amination Disconnection TM->RA P1 1-Boc-4-aminopiperidine (Nucleophile) RA->P1 P2 (3-bromophenyl)acetaldehyde (Electrophile) RA->P2

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The forward synthesis involves the condensation of 1-Boc-4-aminopiperidine with (3-bromophenyl)acetaldehyde to form a transient iminium ion, which is subsequently reduced by a mild and selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).

Caption: Proposed synthetic pathway via reductive amination.

Causality of Reagent Choice:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This reagent is preferred over harsher reducing agents like sodium borohydride (NaBH₄).[9] STAB is a milder reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[8] This selectivity prevents the unwanted side reaction of reducing the aldehyde to its corresponding alcohol, thereby maximizing the yield of the desired amine. Its use is well-documented for similar transformations.[10][11]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common aprotic solvents for reductive aminations as they are compatible with STAB, which can be water-sensitive.[9]

  • Acetic Acid (AcOH): A small amount of acetic acid is often used to catalyze the formation of the iminium ion intermediate, which is the species that is actually reduced.[10][11]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for analogous reactions.[10][11]

  • Reaction Setup: To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add (3-bromophenyl)acetaldehyde (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (1.2 eq) to the mixture and stir at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Caution: Initial gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude product is typically purified using silica gel column chromatography.[12]

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in chloroform is commonly effective. For instance, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.[12] Fractions are collected and analyzed by TLC to pool the pure product.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the piperidine ring protons, the aromatic protons of the bromophenyl group (in the 7.0-7.5 ppm region), and the ethyl bridge protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 383.1 and 385.1, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

  • Infrared Spectroscopy (FTIR): The IR spectrum would be expected to show characteristic absorptions for the N-H stretch of the secondary amine, C-H stretches (aliphatic and aromatic), and a strong C=O stretch from the Boc-carbamate group (around 1680-1700 cm⁻¹).

Experimental and Safety Workflow

A logical workflow ensures both efficiency and safety during the synthesis and handling of this compound.

G Start 1. Reagent Preparation & Safety Check Reaction 2. Reductive Amination (DCM, NaBH(OAc)₃) Start->Reaction Inert Atmosphere Workup 3. Aqueous Work-up & Extraction Reaction->Workup Quench (NaHCO₃) Purify 4. Column Chromatography Workup->Purify Crude Product Analyze 5. Characterization (NMR, MS, FTIR) Purify->Analyze Pure Fractions Store 6. Storage (Cool, Dry, Inert Atm.) Analyze->Store Verified Product

Caption: Standard operational workflow for synthesis and handling.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Ventilation: Handle the compound and all reagents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][15]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][16]

Conclusion and Future Directions

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a valuable and versatile intermediate for drug discovery. The reliable and scalable synthesis via reductive amination allows for its efficient production. The presence of both a deprotectable piperidine nitrogen and a functionalizable bromo-aromatic ring provides synthetic chemists with two orthogonal points for molecular elaboration, making it an ideal scaffold for building libraries of novel compounds to probe biological targets and develop next-generation therapeutics.

References

  • Bhattacharya, S. et al. (2011). Der Pharma Chemica, 3(3), 174-188.

  • Covestro LLC. (2012, August 22). Safety Data Sheet.

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.

  • AK Scientific, Inc. Safety Data Sheet (United States).

  • Schering Corporation. (2004). US Patent US2004/10008.

  • Google Patents. (N.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

  • Sigma-Aldrich. (N.d.). 4-Bromo-2-(trifluoromethyl)pyridine.

  • Santa Cruz Biotechnology. (N.d.). Pyridine hydrofluoride Safety Data Sheet.

  • Sigma-Aldrich. (N.d.). Perfluorononanoic acid 97%.

  • SpectraBase. (N.d.). 1-Boc-piperidine-4-carboxaldehyde.

  • Reagent Database. (N.d.). 1-BOC-4-[2-(3-BROMO-PHENYL)-ETHYLAMINO]-PIPERIDINE.

  • NIH. (N.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.

  • Echemi. (N.d.). 1-BOC-4-[2-(3-BROMO-PHENYL)-ETHYLAMINO]-PIPERIDINE.

  • Open Research@CSIR-NIScPR. (N.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

  • ChemSrc. (N.d.). CAS 443998-65-0 (1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE).

  • Sigma-Aldrich. (N.d.). 1-Boc-4-bromopiperidine 97%.

  • CAS Common Chemistry. (N.d.). 3-Methyl-4-pyridinecarbonitrile.

  • PubChem. (N.d.). (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid.

  • Matassini, C., Clemente, F., & Goti, A. (N.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

  • Organic Chemistry Portal. (N.d.). Reductive Amination - Common Conditions.

  • ChemicalBook. (N.d.). 1-N-Boc-4-(Phenylamino)piperidine synthesis.

  • Wikipedia. (N.d.). 1-Boc-4-AP.

  • ChemicalBook. (N.d.). CAS 375-95-1.

  • Shanghai Theorem Chemical Technology Co., Ltd. (N.d.). Wholesale China 1-N-Boc-4-(Phenylamino)piperidine Supplier, Factory.

  • Policija. (N.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

  • ChemicalBook. (2024, May 30). 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE Chemical Properties,Uses,Production.

  • Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical.

  • Cayman Chemical. (N.d.). 4-(N-Boc-amino)piperidine.

Sources

Exploratory

Technical Guide: Chemical Structure & Synthesis of tert-Butyl 4-{[2-(3-bromophenyl)ethyl]amino}piperidine-1-carboxylate

Executive Summary This technical guide profiles tert-butyl 4-{[2-(3-bromophenyl)ethyl]amino}piperidine-1-carboxylate , a critical intermediate in medicinal chemistry. Structurally, this molecule represents a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles tert-butyl 4-{[2-(3-bromophenyl)ethyl]amino}piperidine-1-carboxylate , a critical intermediate in medicinal chemistry. Structurally, this molecule represents a "privileged scaffold" combining a protected piperidine ring with a functionalized phenethyl chain. It serves as a bifunctional building block: the Boc-group provides orthogonal protection for the piperidine nitrogen, while the aryl bromide serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This compound is frequently utilized in the synthesis of GPCR modulators (specifically CCR5 antagonists and muscarinic receptor ligands) and is a structural isomer of precursors used in opioid research.

Part 1: Structural Anatomy & Physicochemical Properties

The molecule is a secondary amine resulting from the reductive amination of a piperidone and a phenethylamine. Its lipophilicity and dual-reactive centers make it an ideal fragment for Fragment-Based Drug Discovery (FBDD).

Chemical Identity Table
PropertyData
IUPAC Name tert-butyl 4-{[2-(3-bromophenyl)ethyl]amino}piperidine-1-carboxylate
Molecular Formula C₁₈H₂₇BrN₂O₂
Molecular Weight 383.33 g/mol
Exact Mass 382.13 g/mol (⁷⁹Br isotope)
CAS Registry Not widely indexed; synthesis typically performed in-situ or custom.
LogP (Predicted) ~3.8 (High Lipophilicity)
pKa (Predicted) ~9.5 (Secondary Amine)
H-Bond Donors 1 (Secondary Amine NH)
H-Bond Acceptors 3 (Carbamate Carbonyl, Carbamate Oxygen, Amine)
Structural Visualization (DOT)

The following diagram illustrates the retrosynthetic disconnection of the molecule into its two primary commercial precursors.

G Target Target Molecule (C18H27BrN2O2) Bond C-N Bond Formation (Reductive Amination) Bond->Target Reduction (H-) Ketone Precursor A: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) Ketone->Bond Electrophile Amine Precursor B: 2-(3-Bromophenyl)ethanamine Amine->Bond Nucleophile

Figure 1: Retrosynthetic analysis showing the convergence of N-Boc-4-piperidone and the phenethylamine derivative.

Part 2: Synthetic Pathways & Experimental Protocol

The most robust method for synthesizing this compound is Reductive Amination . While direct alkylation (using alkyl halides) is possible, it frequently leads to over-alkylation (quaternary ammonium salts). Reductive amination ensures mono-alkylation selectivity.

The Abdel-Magid Protocol (Preferred)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic and avoids the generation of HCN gas. It is selective for imines over ketones, allowing for a "one-pot" procedure.

Reaction Scheme
  • Imine Formation: The amine attacks the ketone carbonyl to form a hemiaminal, which dehydrates to an imine (Schiff base).

  • Reduction: STAB delivers a hydride to the imine carbon, locking in the C-N bond.

Reaction Step1 1. Mix Precursors (DCE/DCM Solvent) Step2 2. Imine Formation (Equilibrium) Step1->Step2 - H2O Step3 3. Add NaBH(OAc)3 (Selective Reduction) Step2->Step3 AcOH (Cat.) Step4 4. Product Isolation Step3->Step4 Quench

Figure 2: Step-wise workflow for the STAB-mediated reductive amination.

Detailed Experimental Protocol

Note: All steps should be performed in a fume hood.

Reagents:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equiv)

  • 2-(3-Bromophenyl)ethanamine (1.0 – 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of tert-butyl 4-oxopiperidine-1-carboxylate and 1.0 equiv of 2-(3-bromophenyl)ethanamine in DCE (concentration ~0.1 M).

  • Activation: Add 1.0 equiv of Acetic Acid.

    • Expert Insight: AcOH catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic. It also buffers the basicity of the amine.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

  • Reduction: Cool the mixture slightly (optional, 0°C) or keep at RT. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (hydrogen) may occur; ensure venting.

  • Reaction: Stir at RT for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification: Wash organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM).

Part 3: Strategic Utility & Reactivity Profile

This molecule is valuable because it possesses two "orthogonal" reactive handles, allowing chemists to grow the molecule in different directions.

Divergent Synthesis Map

Utility Core Core Scaffold (Boc + Aryl Bromide) Suzuki Path A: Suzuki Coupling (Reacts at Bromine) Core->Suzuki Pd(PPh3)4, Boronic Acid Deprot Path B: Acidic Deprotection (TFA or HCl) Core->Deprot Remove Boc Biaryl Biaryl Product (Expanded Pharmacophore) Suzuki->Biaryl Piperidine Free Piperidine (Ready for Amide Coupling) Deprot->Piperidine

Figure 3: Divergent synthetic utility showing orthogonal functionalization pathways.

Key Reactivity Considerations
  • The Aryl Bromide: The bromine at the meta position is electronically deactivated but sterically accessible. It is an excellent substrate for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

    • Tip: Perform cross-coupling before removing the Boc group to prevent catalyst poisoning by the free secondary amine generated after deprotection.

  • The Secondary Amine (Linker): The nitrogen connecting the ethyl chain and the piperidine is basic. In acidic conditions (e.g., during Boc removal with TFA), this nitrogen will protonate.

    • Tip: When neutralizing the salt after Boc-deprotection, use mild bases (Carbonate) to avoid side reactions.

Part 4: Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be observed.

TechniqueExpected SignatureInterpretation
¹H NMR δ 1.45 (s, 9H)Boc Group: Strong singlet confirming the protecting group is intact.
¹H NMR δ 7.10–7.40 (m, 4H)Aromatic Region: Characteristic splitting for 1,3-disubstituted benzene (meta-bromo).
¹H NMR δ 2.60–2.90 (m, 4H)Linker: Multiplets corresponding to the -CH₂-CH₂- bridge and piperidine C4-H.
LC-MS [M+H]⁺ ≈ 383/385Isotope Pattern: Distinct 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes.
IR ~1690 cm⁻¹Carbonyl: Strong stretch from the Boc carbamate.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. This is the foundational text for the STAB reductive amination protocol.

  • BenchChem. (2025).[1] "Optimizing Reductive Amination for Piperidine Synthesis." Technical support guide for troubleshooting yield issues in piperidine derivatization.

  • PubChem. (n.d.). "Compound Summary: tert-butyl 4-oxopiperidine-1-carboxylate." National Library of Medicine. Provides physical data on the ketone precursor.[4]

Sources

Foundational

Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine

[1] Executive Summary The compound 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS 887583-95-1) represents a high-value "divergent intermediate" in medicinal chemistry. Unlike simple building blocks, this molecul...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The compound 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS 887583-95-1) represents a high-value "divergent intermediate" in medicinal chemistry. Unlike simple building blocks, this molecule contains three distinct orthogonal handles for chemical modification: a secondary amine, a protected piperidine nitrogen (Boc), and an aryl bromide.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its physicochemical properties, validated synthetic protocols, and its strategic application in Structure-Activity Relationship (SAR) campaigns for GPCR ligand discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Core Nomenclature and Identifiers[2][5][6]
ParameterSpecification
IUPAC Name tert-butyl 4-{[2-(3-bromophenyl)ethyl]amino}piperidine-1-carboxylate
Common Name 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine
CAS Registry Number 887583-95-1
Molecular Formula C₁₈H₂₇BrN₂O₂
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=CC(=C2)Br
InChIKey VYSFDVBUAJBGAI-UHFFFAOYSA-N
Molecular Weight and Mass Spectrometry Data

Accurate mass calculation is critical for LC-MS validation. The presence of Bromine introduces a distinct isotopic pattern (approx. 1:1 ratio of ⁷⁹Br:⁸¹Br).

IsotopeMass (Da)AbundanceNotes
Monoisotopic Mass (⁷⁹Br) 382.1256 100%Primary quantitation peak
M+2 Isotope (⁸¹Br) 384.1235 ~97.3%Signature "doublet" confirms Br presence
Average Molecular Weight 383.33 g/mol N/AFor stoichiometric calculations
Physicochemical Properties (In Silico Prediction)
  • LogP (Lipophilicity): 4.18 ± 0.4 (High lipophilicity due to Boc and Bromophenyl groups).

  • pKa (Base): ~9.8 (Secondary amine). The molecule will be protonated at physiological pH.

  • Topological Polar Surface Area (TPSA): 41.6 Ų (Suggests good membrane permeability).

  • Rotatable Bonds: 6 (High flexibility, suitable for induced-fit binding).

Synthetic Methodology: Reductive Amination[1][9][10][11][12][13]

The most robust route to this intermediate is the Reductive Amination of 1-Boc-4-piperidone with 3-bromophenethylamine.

Reaction Design Logic

Direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination avoids this by forming an imine intermediate which is selectively reduced.[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over Sodium Cyanoborohydride (NaBH₃CN). STAB is less toxic and allows for "one-pot" synthesis without requiring pH adjustment, as it does not reduce the ketone precursor as rapidly as the imine.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Catalyst: Acetic Acid (AcOH) accelerates imine formation.

Validated Protocol

Reagents:

  • 1-Boc-4-piperidone (1.0 equiv)

  • 3-Bromophenethylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • DCM (0.1 M concentration)

Step-by-Step Workflow:

  • Imine Formation: Charge a reaction vessel with 1-Boc-4-piperidone and DCM. Add 3-Bromophenethylamine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to establish the imine equilibrium.

  • Reduction: Cool the mixture to 0°C (optional, but improves selectivity). Add NaBH(OAc)₃ portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically purified via Flash Column Chromatography (SiO₂).

    • Eluent: 0–5% Methanol in DCM (with 1% NH₄OH additive to reduce tailing of the amine).

Mechanism Visualization

ReductiveAmination Start 1-Boc-4-piperidone + 3-Bromophenethylamine Imine Iminium Ion Intermediate Start->Imine AcOH, -H2O Product Target Secondary Amine (C18H27BrN2O2) Imine->Product Hydride Transfer Reagent NaBH(OAc)3 (Hydride Donor) Reagent->Imine Reduces C=N

Figure 1: Mechanism of Reductive Amination using STAB.

Structural Utility in Drug Discovery[1]

This molecule is not merely an end-product; it is a Branch Point Intermediate . The "3-bromo" position allows for late-stage diversification, enabling the rapid synthesis of compound libraries.

The "Bromine Handle" (Suzuki-Miyaura Coupling)

The aryl bromide at the meta position is an excellent electrophile for Palladium-catalyzed cross-coupling. This allows researchers to attach aryl or heteroaryl groups to probe hydrophobic pockets in the target receptor.

  • Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

  • Result: Biaryl scaffolds common in GPCR antagonists (e.g., CCR5, Neurokinin-1).

The "Nitrogen Handles"[1]
  • Secondary Amine (Linker): Can be acylated, sulfonylated, or alkylated to rigidify the linker or add H-bond acceptors.

  • Boc Group: Acidic deprotection (TFA/DCM) yields the free piperidine amine, which can then be coupled to new "left-hand" side pharmacophores.

Divergent Synthesis Workflow

DivergentSynthesis Core Core Scaffold (3-Br-Phenyl Intermediate) PathA Path A: Suzuki Coupling (Modify Aryl Ring) Core->PathA Pd(0), Ar-B(OH)2 PathB Path B: N-Acylation (Modify Linker) Core->PathB R-COCl / R-NCO PathC Path C: Boc Deprotection (Modify Piperidine N) Core->PathC TFA or HCl LibraryA Biaryl Library (SAR: Hydrophobic Pocket) PathA->LibraryA LibraryB Urea/Amide Library (SAR: Linker Rigidity) PathB->LibraryB LibraryC Piperidine N-Derivatives (SAR: Basic Center) PathC->LibraryC

Figure 2: Divergent synthesis strategy using the core scaffold for SAR library generation.

Safety and Handling

  • Hazard Identification:

    • Irritant: The secondary amine functionality makes this compound a skin and eye irritant.

    • Unknown Toxicity: As a research intermediate, full toxicological data (LD50) is likely unavailable. Treat as a potential sensitizer.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine can oxidize over time if exposed to air.

  • Disposal: Halogenated organic waste.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CAS 887583-95-1". PubChem.

  • Echemi. (2023). "1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine Product Details". Echemi Chemical Database.

  • BenchChem. (2023). "Reductive Amination Protocols for Piperidone Derivatives". BenchChem Application Notes.

Sources

Exploratory

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine physical properties

Physical Properties, Synthesis Logic, and Characterization Protocols[1][2] Executive Summary: Strategic Utility in Medicinal Chemistry 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS: 887583-95-1) is a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Physical Properties, Synthesis Logic, and Characterization Protocols[1][2]

Executive Summary: Strategic Utility in Medicinal Chemistry

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS: 887583-95-1) is a high-value secondary amine intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors.[1] Its structural architecture combines a protected piperidine core (a privileged scaffold in neuropharmacology) with a 3-bromophenethyl "tail."[1]

The 3-bromo substituent serves as a critical orthogonal handle, enabling late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the piperidine core.[1] The Boc (tert-butoxycarbonyl) group ensures chemoselectivity, protecting the piperidine nitrogen during these transformations. This guide details the physicochemical profile, synthesis logic, and handling protocols required for reproducible utilization of this compound.[2]

Chemical Identity & Structural Analysis[1][2][4][5]
ParameterDetail
IUPAC Name tert-butyl 4-{[2-(3-bromophenyl)ethyl]amino}piperidine-1-carboxylate
CAS Number 887583-95-1
Molecular Formula C₁₈H₂₇BrN₂O₂
Molecular Weight 383.33 g/mol
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC(=CC=C2)Br
Structural Class N-Boc-protected 4-aminopiperidine derivative
Physical & Chemical Properties Matrix

The following data aggregates experimental observations with high-confidence predictive modeling (ACD/Labs, ChemAxon) typical for intermediates where public experimental data is sparse.

3.1 Physicochemical Parameters[1][3][4]
PropertyValue / RangeConfidenceNote
Physical State Viscous Oil or Low-Melting SolidHighAmorphous nature typical of Boc-phenethylamines.[1]
Density 1.28 ± 0.1 g/cm³PredictedDenser than water due to Br atom.
Boiling Point ~439°C (at 760 mmHg)PredictedLikely decomposes before boiling; vacuum distillation required.
Flash Point >110°CEstimatedNon-volatile under ambient conditions.
pKa (Basic N) 9.2 ± 0.5PredictedSecondary amine is protonatable; forms salts easily.
LogP 4.2 ± 0.4PredictedLipophilic; requires organic solvents for extraction.
Polar Surface Area 41.6 ŲCalculatedGood membrane permeability potential.[5]
3.2 Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, Chloroform.

  • Insoluble: Water (Free base form).

  • Salt Formation: Readily forms hydrochloride or oxalate salts, which significantly improves water solubility.

Synthesis & Reaction Logic (The "Why" Behind the Protocol)

The synthesis of this compound is a classic example of Reductive Amination . The choice of reagents is dictated by the need to prevent side reactions (such as over-alkylation or reduction of the ketone prior to imine formation).[2]

4.1 Reaction Pathway

The reaction couples 1-Boc-4-piperidone with 3-bromophenethylamine .[1]

  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the reducing agent of choice.[6]

    • Causality: Unlike NaBH₄, STAB is mild and does not reduce the ketone starting material rapidly. It selectively reduces the iminium species formed in situ, ensuring high yields of the secondary amine.

  • Solvent System: 1,2-Dichloroethane (DCE) or DCM with catalytic Acetic Acid (AcOH).[1]

    • Causality: AcOH promotes the formation of the iminium ion intermediate.

4.2 Visualization: Synthesis Workflow

SynthesisWorkflow Start1 1-Boc-4-piperidone (Ketone) Intermediate Iminium Ion (In Situ) Start1->Intermediate Condensation Start2 3-Bromophenethylamine (Amine) Start2->Intermediate Product 1-Boc-4-[2-(3-bromo-phenyl) -ethylamino]-piperidine Intermediate->Product Selective Hydride Transfer Reagent NaBH(OAc)3 (STAB) + AcOH Reagent->Product Reducing Agent

Caption: Selective reductive amination pathway using STAB to favor secondary amine formation.

Experimental Protocol: Synthesis & Purification

Step 1: Iminium Formation [1][7][8]

  • Charge a reaction vessel with 1-Boc-4-piperidone (1.0 equiv) and 3-bromophenethylamine (1.05 equiv) in 1,2-Dichloroethane (DCE).

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Stir at room temperature for 30–60 minutes under Nitrogen. Note: Cloudiness may appear as the imine/salt forms.[1]

Step 2: Reduction

  • Cool the mixture to 0°C (optional, but improves selectivity).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 20 minutes. Caution: Mild exotherm and gas evolution.[1]

  • Allow to warm to room temperature and stir for 12–16 hours.

Step 3: Workup (Self-Validating)

  • Quench: Slowly add saturated aqueous NaHCO₃.

    • Validation: Gas evolution ceases, and pH should be basic (>8).

  • Extraction: Extract with DCM (3x).

  • Wash: Wash combined organics with Brine. Dry over Na₂SO₄.

Step 4: Purification

  • Method: Flash Column Chromatography.

  • Phase: Silica Gel (Standard).

  • Eluent: 0-5% Methanol in DCM (with 0.5% NH₄OH or Et₃N to prevent streaking of the amine).[1]

  • Yield Target: 75–85%.

Characterization Standards

To validate the identity of CAS 887583-95-1, the following spectral features must be confirmed.

6.1 Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.10–7.40 (m, 4H): Aromatic protons (3-bromo substituted ring).[1]

  • δ 4.05 (br d, 2H): Piperidine equatorial protons (adjacent to N-Boc).[1]

  • δ 2.85 (t, 2H): Phenethyl methylene (-CH₂-N-).[1]

  • δ 2.75 (t, 2H): Phenethyl benzylic methylene (Ar-CH₂-).[1]

  • δ 2.60–2.70 (m, 1H): Methine proton at piperidine C4 (chiral center of the amine attachment).

  • δ 1.45 (s, 9H): Boc tert-butyl group (Diagnostic singlet).

6.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass: [M+H]⁺ = 383.1 and 385.1 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Interpretation: The presence of the isotopic doublet is the primary confirmation of the bromine atom's integrity.[1]

Handling, Stability & Safety
7.1 Stability Profile
  • Acid Sensitivity: HIGH. The Boc group is acid-labile.[1] Avoid contact with strong acids (HCl, TFA) unless deprotection is intended.

  • Oxidation Risk: MODERATE. Secondary amines can oxidize to N-oxides or imines upon prolonged exposure to air/light.[1]

  • Thermal Stability: Stable at room temperature; store at 2–8°C for long-term retention.

7.2 Safety (SDS Highlights)
  • Signal Word: Warning.

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Precaution: The 3-bromo moiety adds lipophilicity, potentially increasing bioavailability and toxicity compared to simple piperidines.[1] Handle in a fume hood.

References
  • Reagent Database. (n.d.). 1-BOC-4-[2-(3-BROMO-PHENYL)-ETHYLAMINO]-PIPERIDINE CAS 887583-95-1.[1][5][9] Retrieved February 28, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Foundational

Technical Guide: Characterization of the Solubility Profile of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine in Organic Solvents

Abstract Introduction: The Critical Role of Solubility In pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physicochemical property. It...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Critical Role of Solubility

In pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physicochemical property. It directly influences key downstream processes, including reaction kinetics, crystallization, purification, and ultimately, the formulation and bioavailability of the final drug product.[2] The compound of interest, 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine, is a complex, drug-like molecule whose solubility behavior is not immediately obvious.

This guide provides both the theoretical underpinnings and a practical, step-by-step methodology to empower researchers to characterize the solubility profile of this molecule, ensuring robust and reliable data for informed decision-making in the development pipeline.

Theoretical Solubility Assessment: A "Like Dissolves Like" Approach

The solubility of a compound can often be predicted by analyzing its molecular structure in the context of the principle "like dissolves like." This involves evaluating the polarity and hydrogen-bonding capabilities of the solute and matching them with potential solvents.

Molecular Structure Deconstruction:

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is comprised of several distinct functional regions that dictate its overall polarity and interaction potential:

  • 1-Boc-piperidine Moiety: The tert-butyloxycarbonyl (Boc) group is large, bulky, and distinctly nonpolar (lipophilic).[3] This feature significantly increases the molecule's affinity for nonpolar organic solvents. The piperidine ring itself is a saturated, non-aromatic heterocycle, contributing further to the nonpolar character.

  • Ethylamino Linker: The secondary amine (-NH-) in the linker is a key feature. It is polar and can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This site will facilitate strong interactions with polar protic and aprotic solvents.

  • 3-Bromophenyl Group: The phenyl ring is inherently nonpolar and can engage in van der Waals forces and potential π-stacking interactions. The bromine substituent increases the molecular weight and overall lipophilicity of the molecule.[4][5]

Predicted Solubility Profile:

Based on this structural analysis, the following solubility behavior is anticipated:

  • High Solubility: Expected in polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can effectively solvate both the polar amine/carbamate portions and the nonpolar regions of the molecule.

  • Good to Moderate Solubility: Expected in polar protic solvents like Ethanol, Methanol, and Isopropanol. The hydrogen bonding capability of the solvent will strongly interact with the secondary amine, promoting dissolution. However, the large nonpolar domains may prevent complete miscibility.

  • Moderate to Low Solubility: Expected in nonpolar solvents such as Toluene and Heptane. While the Boc and bromophenyl groups favor these solvents, the polar ethylamino linker will likely limit overall solubility.

  • Very Low to Insoluble: Expected in water . The molecule's large, nonpolar surface area will lead to poor aqueous solubility.[6][7][8]

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To obtain definitive quantitative data, the isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1][9][10] This method ensures that the solvent is fully saturated with the compound, representing its true solubility at a given temperature.[11][12] The concentration of the dissolved compound is then accurately measured using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14][15]

Materials and Equipment
  • 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (solid form)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Solvent Vials:

    • Dispense a precise volume (e.g., 1.0 mL) of the chosen organic solvent into a 2 mL glass vial.

    • Prepare vials for each solvent to be tested in triplicate for statistical validity.

  • Addition of Excess Solute:

    • Weigh and add an excess amount of the solid compound to each vial. An amount that is visually in excess after initial mixing (e.g., 5-10 mg for 1 mL of solvent) is sufficient. The key is to ensure solid material remains at equilibrium.[10]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 400 rpm).

    • Allow the mixtures to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours may be necessary to ensure equilibrium is reached.[9][11]

  • Phase Separation (Critical Step):

    • After equilibration, visually confirm that excess solid remains in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulates that could lead to an overestimation of solubility.[16]

  • Quantification by RP-HPLC:

    • Prepare a Calibration Curve: Create a series of standard solutions of the compound in a suitable solvent (e.g., Acetonitrile) at known concentrations (e.g., from 1 µg/mL to 500 µg/mL). Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.[13]

    • Sample Analysis: Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% Formic Acid). A starting point could be 70:30 Acetonitrile:Water.

      • Flow Rate: 1.0 mL/min

      • UV Detection: ~254 nm (due to the phenyl ring)

      • Injection Volume: 10 µL

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.

Self-Validating System & Trustworthiness

This protocol incorporates self-validation at key stages:

  • Visual Confirmation: The persistent presence of excess solid provides direct evidence that saturation has been achieved.

  • Time-Point Sampling (Optional): To rigorously confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Consistent solubility values across later time points confirm that equilibrium has been reached.[9][10]

  • Calibration Curve Linearity: A high correlation coefficient (R² > 0.99) for the HPLC calibration curve ensures the accuracy and reliability of the quantification method.[15]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Equilibrium Solubility Assay.

Data Presentation

All experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and reference.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Polar Aprotic Dichloromethane25Experimental Value± Value
Tetrahydrofuran25Experimental Value± Value
Ethyl Acetate25Experimental Value± Value
Acetone25Experimental Value± Value
Polar Protic Ethanol25Experimental Value± Value
Methanol25Experimental Value± Value
Isopropanol25Experimental Value± Value
Nonpolar Toluene25Experimental Value± Value
Heptane25Experimental Value± Value

Conclusion

While a definitive public record of solubility for 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is absent, a robust prediction can be made based on its chemical structure. It is expected to be most soluble in polar aprotic solvents like DCM and THF. This guide provides a comprehensive, authoritative, and practical protocol for researchers to generate this critical data experimentally. Adherence to the detailed shake-flask and HPLC methodology will yield accurate and reproducible thermodynamic solubility values, facilitating the advancement of research and development projects involving this compound.

References

  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
  • Predicting drug solubility in organic solvents mixtures. ScienceDirect.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics.
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences.
  • ADME Solubility Assay. BioDuro.
  • Development and validation of a RP-HPLC method for determination of solubility of Furosemide. ResearchGate.
  • Determination of Thermodynamic Solubility. Bio-protocol.
  • In-vitro Thermodynamic Solubility. Protocols.io.
  • Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.
  • how can i test the solubility in hplc please ? Chromatography Forum.
  • Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview. Benchchem.
  • Water solubility and partitioning behavior of brominated phenols. PubMed.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library.
  • An In-depth Technical Guide to 3-Bromophenyl Selenocyanate: Synthesis, Properties, and Experimental Protocols. Benchchem.
  • Water solubility and partitioning behavior of brominated phenols. ResearchGate.
  • 4-Bromodiphenyl Ether. PubChem.
  • 4-Amino-1-Boc-piperidine. ChemicalBook.
  • 4-N-Boc-Aminopiperidine Manufacturer & Supplier in China. Bouling Chemical Co., Limited.
  • 4-Amino-1-Boc-piperidine CAS 87120-72-7. Home Sunshine Pharma.

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Exploratory

Technical Differentiation of Halogenated 4-Anilidopiperidines: 3-Bromo vs. 4-Bromo Isomers

Content Type: Technical Guide / Whitepaper Audience: Forensic Chemists, Medicinal Chemists, Toxicologists Focus: Structural elucidation, analytical separation, and pharmacological implications of brominated fentanyl prec...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Forensic Chemists, Medicinal Chemists, Toxicologists Focus: Structural elucidation, analytical separation, and pharmacological implications of brominated fentanyl precursors (N-phenethyl-4-piperidines).[1][2][3]

Executive Summary

The distinction between 3-bromo (meta) and 4-bromo (para) isomers of phenyl ethylamino piperidine —specifically the N-phenyl-1-(2-phenylethyl)piperidin-4-amine scaffold (also known as bromo-4-ANPP)—is a critical challenge in forensic toxicology and drug development.[1][2][3] These compounds serve as the immediate precursors and primary metabolites for 3-bromo-fentanyl and 4-bromo-fentanyl , respectively.[1][2][3]

While mass spectrometry (MS) often fails to distinguish these isobaric species due to identical fragmentation patterns, Nuclear Magnetic Resonance (NMR) and high-fidelity chromatographic retention indices provide definitive identification.[1][2][3] This guide outlines the physicochemical basis for their differentiation and the structure-activity relationship (SAR) implications for the resulting opioid ligands.[2]

Structural Chemistry & Stereoelectronics

The core scaffold is N-(bromophenyl)-1-(2-phenylethyl)piperidin-4-amine .[1][2][3] The positional isomerism of the bromine atom on the aniline ring fundamentally alters the molecule's electronic landscape and steric profile.[2]

Positional Isomerism[1][3]
  • 4-Bromo Isomer (Para): The bromine atom is located at the para position relative to the amine nitrogen.[2] This creates a symmetrical electronic pull along the principal axis of the aniline ring.[2]

  • 3-Bromo Isomer (Meta): The bromine atom is at the meta position.[2] This breaks the symmetry of the aniline ring, creating a distinct dipole vector and altering the steric environment near the potential acylation site (the secondary amine).[2]

Electronic Effects (Hammett Parameters)

The reactivity of the secondary amine (and the binding affinity of the final fentanyl analog) is influenced by the electron-withdrawing nature of bromine.[2]

Parameter3-Bromo (Meta)4-Bromo (Para)Implication
Hammett Constant (

)


3-Br is more electron-withdrawing inductively; 4-Br has competing resonance donation.[1][2][3]
pKa (Aniline Conjugate) ~3.5~3.94-Br amine is slightly more basic/nucleophilic.[1][2][3]
Lipophilicity (

)
+0.86+0.86Identical lipophilicity contribution; separation relies on shape selectivity (chromatography).[1]
Structural Visualization (DOT)

Figure 1: Structural comparison highlighting the symmetry difference between Meta (3-Br) and Para (4-Br) substitution patterns.

Analytical Differentiation

Differentiation is the primary bottleneck in forensic analysis.[3] Standard low-resolution GC-MS is often insufficient.[1][2][3]

Nuclear Magnetic Resonance (NMR) - The Gold Standard

Proton NMR (


H-NMR) provides the only unambiguous structural confirmation without reference standards.[1][2][3]
4-Bromo Isomer (Para-substituted)
  • Pattern: AA'BB' system (pseudo-doublets).

  • Diagnostic Signals: Two distinct doublets in the aromatic region (integrating to 2 protons each) with a coupling constant

    
     Hz.[2][3]
    
  • Symmetry: The molecule possesses a plane of symmetry through the N-C4 axis of the aniline ring.[2]

3-Bromo Isomer (Meta-substituted)
  • Pattern: ABCD system (complex multiplet).[3]

  • Diagnostic Signals:

    • H2 (Singlet-like): A distinct triplet/singlet appearing isolated between the Br and N (most deshielded or distinct shift).[3]

    • H4/H6: Two doublets/multiplets.

    • H5: A triplet (coupling to H4 and H6).

  • Key Differentiator: The presence of the isolated proton at the 2-position (ortho to both Br and N) is the "smoking gun" for the 3-bromo isomer.[2]

Mass Spectrometry (GC-MS)

Both isomers yield a molecular ion


 of 358/360 (due to 

isotopes).[1][3]
  • Fragmentation: Both produce the tropylium-like ion or bromo-aniline fragments (m/z 170/172 range) which are often indistinguishable in EI-MS.[1][2][3]

  • Retention Time (RT): On non-polar columns (e.g., DB-5MS), the 3-bromo isomer typically elutes earlier than the 4-bromo isomer due to lower boiling point/symmetry, though the delta can be small (<0.2 min).[1][2]

Infrared Spectroscopy (FT-IR)
  • 4-Bromo: Strong out-of-plane (oop) C-H bending band at ~810-840 cm⁻¹ (characteristic of para-substitution).[1][2][3]

  • 3-Bromo: Strong oop C-H bending bands at ~780 cm⁻¹ and ~690 cm⁻¹ (characteristic of meta-substitution).[1][2][3]

Pharmacological Implications (SAR)

The "phenyl ethylamino piperidine" precursors are generally inactive as opioids themselves.[2][3] However, they are synthesized to create Bromo-Fentanyls .[1][2][3] The position of the bromine atom dictates the potency of the final drug.[2]

Binding Affinity (Mu-Opioid Receptor)[1][2][3]
  • 4-Bromo-Fentanyl: The para-position of the aniline ring in the fentanyl scaffold sits in a hydrophobic pocket of the Mu-Opioid Receptor (MOR).[2][3] Para-substituents (F, Cl, Br) are generally well-tolerated and can maintain or enhance potency compared to fentanyl. 4-bromofentanyl is a potent opioid agonist. [1][2][3]

  • 3-Bromo-Fentanyl: Meta-substitution introduces steric bulk that may clash with the receptor residues (specifically near the transmembrane helices).[1][2][3] While likely still active, 3-substituted fentanyls often show reduced potency or altered efficacy compared to their para-substituted counterparts.[1][2][3]

Metabolic Stability[1][3]
  • Para-blockade: The 4-bromo group blocks the primary site of metabolic hydroxylation (para-hydroxylation) on the aniline ring.[2] This can potentially extend the half-life of the drug compared to non-halogenated analogs.[2][3]

  • 3-Bromo: The para-position remains open, allowing for rapid hydroxylation and clearance.[2][3]

Experimental Protocols

Protocol 4.1: Analytical Decision Tree

Figure 2: Analytical workflow for definitive isomer identification.[1][2][3]

Protocol 4.2: GC-MS Method Parameters (differentiation)

To maximize the retention time difference (


) between isomers:
  • Column: Rtx-5 Amine or DB-5MS UI (30m x 0.25mm x 0.25µm).[1][2][3]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

  • Oven Program:

    • Start at 100°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Critical: Slow ramp 5°C/min from 280°C to 310°C to expand the elution window for high-boiling isomers.

  • Differentiation: Expect the 3-bromo isomer to elute slightly before the 4-bromo isomer.[2][3]

References

  • Center for Forensic Science Research & Education (CFSRE). (2020).[3] Bromofentanyl: New Synthetic Opioid Identified in Biological Fluid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[3] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2022).[3] Mass Spectral Library - Fentanyl Analogs. Retrieved from [Link]

  • Feeney, W., et al. (2020).[1][2][3] Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library. Forensic Chemistry. Retrieved from [Link][1]

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Foundational

The Therapeutic Potential of Piperidine Derivatives in Drug Discovery: A Technical Guide

Executive Summary The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of natural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of natural alkaloids and synthetic pharmaceuticals.[1][2] Its unique stereochemical and physicochemical properties, including a stable chair conformation and the ability to modulate solubility and metabolic stability, make it an ideal framework for designing novel therapeutics.[1][3] This guide provides an in-depth analysis of the therapeutic potential of piperidine derivatives, covering their diverse biological activities, mechanisms of action, synthetic strategies, and applications in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3][4]

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the piperidine scaffold in drug design is rooted in its distinct structural and chemical attributes. As a saturated heterocycle, it adopts a stable chair conformation, which allows for the precise three-dimensional orientation of substituents. This is crucial for optimizing interactions with biological targets.[1] The nitrogen atom within the ring is a key feature, offering a versatile handle for fine-tuning critical drug-like properties.[1][3]

  • Solubility and Lipophilicity: The nitrogen atom can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor. This allows for precise control over a molecule's solubility and lipophilicity (LogP), which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3]

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation.[1] Strategic functionalization can further enhance this stability, leading to improved pharmacokinetic profiles.[1][3]

  • Structural Versatility: The piperidine core can be readily modified at various positions, allowing for the creation of large and diverse chemical libraries for high-throughput screening. This versatility has led to its incorporation into more than twenty classes of pharmaceuticals.[4][5]

dot graph TD A[Library Synthesis] --> B{High-Throughput Screening}; B --> C[Hit Identification]; C --> D[Lead Optimization (SAR)]; D --> E[Preclinical Studies]; E --> F[Clinical Trials];

end

Fig 1. A general workflow for the discovery of drugs containing a piperidine scaffold often begins with the synthesis of a diverse library of derivatives, followed by screening and optimization.[1]

Diverse Biological Activities of Piperidine Derivatives

Piperidine derivatives exhibit a remarkable breadth of pharmacological activities, making them valuable candidates for treating a wide array of human diseases.

Anticancer Activity

Piperidine moieties are integral to numerous anticancer drugs and clinical candidates.[2] They exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and interference with tubulin polymerization.[2][6][7] Several piperidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6][8] For instance, certain derivatives have been shown to induce apoptosis in prostate cancer cells by modulating the expression of BCL-2 family proteins.[6] Others act as colchicine binding site inhibitors, disrupting microtubule dynamics, a critical process for cell division.[7]

Neuroprotective and CNS Activity

The piperidine scaffold is a key component in many drugs targeting the central nervous system (CNS).[3] Its ability to cross the blood-brain barrier is a significant advantage for treating neurodegenerative diseases.[9] Piperidine derivatives have shown promise as:

  • Acetylcholinesterase (AChE) Inhibitors: Donepezil, a widely used drug for Alzheimer's disease, features a benzyl-piperidine group that binds to the catalytic site of AChE.[4][5]

  • Monoamine Oxidase (MAO) Inhibitors: The natural alkaloid piperine, found in black pepper, is a known MAO inhibitor.[10][11] MAO enzymes play a significant role in neurodegeneration, and their inhibition is a therapeutic strategy for diseases like Parkinson's.[9][10]

  • Opioid Receptor Modulators: The piperidine structure is a core element of morphine and is crucial for its analgesic activity, interacting with µ-opioid receptors.[12]

Antimicrobial and Antiviral Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents.[13][14] Piperidine derivatives have demonstrated significant potential in this area, with some compounds showing promising activity against pathogenic bacteria and fungi.[13][15] In the realm of antiviral research, piperidine-based compounds have been identified as potent inhibitors of various viruses, including the influenza virus, by interfering with viral replication after entry into the host cell.[16]

Key Mechanistic Insights

The therapeutic effects of piperidine derivatives are often attributed to their ability to interact with specific biological targets and modulate key cellular signaling pathways.

dot graph TD subgraph "Cell Membrane" RTK[Receptor Tyrosine Kinase]; end

end

Fig 2. Inhibition of the PI3K/Akt signaling pathway by a piperidine derivative, leading to decreased cancer cell proliferation and survival.

Many anticancer piperidine derivatives function by inhibiting critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and promotes cell growth and survival.[6] By inhibiting key kinases like PI3K or Akt, these compounds can effectively halt the downstream signaling cascade.

dot graph TD subgraph "Mitochondrion" Piperidine[Piperidine Derivative] --> BAX_Activation; BAX_Activation --> Cytochrome_c_Release; end

end

Fig 3. Induction of the intrinsic apoptotic pathway by a piperidine derivative, initiated by the activation of BAX and release of cytochrome c from the mitochondria.

Furthermore, some piperidine compounds can trigger apoptosis, or programmed cell death, in cancer cells.[4][6] This is often achieved through the intrinsic pathway, which involves the activation of pro-apoptotic proteins like BAX, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[6]

Synthetic Strategies and Methodologies

The development of efficient and versatile synthetic methods is crucial for exploring the therapeutic potential of piperidine derivatives. A variety of strategies have been developed to construct and functionalize the piperidine ring.

  • Hydrogenation of Pyridine Derivatives: A common and effective method involves the catalytic hydrogenation of substituted pyridines.[5][17] Catalysts such as rhodium and palladium are often employed to achieve high diastereoselectivity.[17]

  • Intramolecular Cyclization: Various intramolecular ring-closure reactions, including metal-catalyzed cyclizations and aza-Michael additions, are used to form the piperidine ring from acyclic precursors.[5]

  • Multicomponent Reactions: These reactions allow for the rapid assembly of complex piperidine structures from three or more starting materials in a single step, which is highly efficient for generating chemical libraries.[5]

Protocol: A General Approach to N-Arylation of Piperidine (Buchwald-Hartwig Amination)

This protocol describes a common method for attaching an aryl group to the nitrogen atom of the piperidine ring, a key step in the synthesis of many biologically active derivatives.

Materials:

  • Piperidine

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).

  • Add the base (1.4 mmol) to the vessel.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add piperidine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpiperidine.

Validation:

  • The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

  • The yield of the reaction should be calculated to assess the efficiency of the synthesis.

Therapeutic Applications in Major Disease Areas

The versatility of the piperidine scaffold has led to the development of numerous FDA-approved drugs and promising clinical candidates across various therapeutic areas.[3][18][19]

Therapeutic AreaExample Drug/Derivative ClassMechanism of Action
Oncology PomalidomideInhibits TNF-α, used in multiple myeloma.[7]
CrizotinibALK/ROS1 dual inhibitor for cancer treatment.[17]
Benzoxazole-piperidinesExhibit antiproliferative activity against breast cancer cell lines.[8]
Neurodegenerative Diseases DonepezilAcetylcholinesterase inhibitor for Alzheimer's disease.[20][21]
PDE8 InhibitorsPotential therapeutic for Parkinson's and Alzheimer's diseases.[9]
PiperineMAO inhibitor with neuroprotective properties.[10][11]
Infectious Diseases Piperidine-based inhibitorsInhibit influenza virus replication.[16]
Thiazole-piperidinesExhibit antimicrobial activity against various pathogens.[15]
Pain Management Fentanyl, Morphineµ-opioid receptor agonists for severe pain relief.[12]

Challenges and Future Perspectives

Despite the significant successes, challenges remain in the development of piperidine-based therapeutics. These include optimizing selectivity to minimize off-target effects and overcoming drug resistance. Future research will likely focus on:

  • Novel Synthetic Methodologies: Developing more efficient and stereoselective methods for synthesizing complex piperidine derivatives.

  • Targeted Drug Delivery: Designing piperidine-based drugs that can be specifically delivered to diseased cells or tissues to enhance efficacy and reduce toxicity.

  • Combination Therapies: Exploring the synergistic effects of piperidine derivatives in combination with other therapeutic agents.

The continued exploration of the chemical space around the piperidine scaffold, coupled with advances in our understanding of disease biology, will undoubtedly lead to the discovery of new and improved medicines for a wide range of human ailments.

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Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS No. 887583-95-1) is a substituted piperidine derivative that serves as a valuable inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS No. 887583-95-1) is a substituted piperidine derivative that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents.[1][2] Its structure, incorporating a Boc-protected piperidine, a bromophenyl group, and an ethylamine linker, presents a unique combination of functionalities that, while advantageous for synthesis, necessitates a thorough understanding of its potential hazards and safe handling procedures. This guide provides a comprehensive overview of the available safety data, supplemented with insights derived from structurally related compounds, to empower researchers to work with this substance in a safe and responsible manner.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is presented in the table below. This information is crucial for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
CAS Number 887583-95-1[1][2]
Molecular Formula C18H27BrN2O2[1][2]
Molecular Weight 383.32 g/mol [1][2]
Predicted Density 1.28 ± 0.1 g/cm³[1]

Hazard Identification and Classification

Inferred Potential Hazards based on Structural Analogs:

  • Acute Toxicity (Oral): Similar piperidine derivatives have been classified as harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Many substituted piperidines are known to cause skin irritation.[3][5][6]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6]

The following DOT script visualizes the logical relationship between the structural components of the molecule and the inferred potential hazards.

G cluster_molecule 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine cluster_hazards Inferred Potential Hazards Piperidine Piperidine Ring SkinIrritation Skin Irritation Piperidine->SkinIrritation Common hazard for piperidine derivatives EyeIrritation Eye Irritation Piperidine->EyeIrritation Common hazard for piperidine derivatives Boc Boc Protecting Group Bromophenyl Bromophenyl Group OralToxicity Acute Oral Toxicity Bromophenyl->OralToxicity Potential contribution to systemic toxicity Ethylamine Ethylamine Linker RespiratoryIrritation Respiratory Irritation Ethylamine->RespiratoryIrritation Potential for aerosol -mediated irritation

Caption: Inferred Hazard Contributions of Molecular Moieties.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are critical. The following protocols are based on best practices for handling similar chemical compounds.[7][8]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7][9]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[10]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated place, preferably a chemical fume hood.[1]

  • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[1][8]

  • Avoid contact with skin and eyes.[1][7]

  • Avoid the formation of dust and aerosols.[1][7]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Wash hands thoroughly after handling.[7][11]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Store apart from incompatible materials such as strong oxidizing agents and strong acids.[7][11]

  • Keep away from foodstuff containers.[1]

The following diagram illustrates a recommended workflow for the safe handling of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine.

G Start Start: Prepare to Handle Compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound Carefully (Avoid Dust Generation) FumeHood->Weighing Reaction Perform Synthetic Reaction Weighing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification WasteDisposal Dispose of Waste in Designated Containers Purification->WasteDisposal Decontamination Decontaminate Work Area and Glassware WasteDisposal->Decontamination End End: Securely Store Compound Decontamination->End

Caption: Safe Handling Workflow for Piperidine Derivatives.

Accidental Release Measures

In the event of a spill, the following steps should be taken to ensure the safety of laboratory personnel and the environment.

Small Spill:

  • Ensure adequate ventilation.[7]

  • Wearing appropriate PPE, sweep up the material and place it in a suitable, closed container for disposal.[7][8]

  • Avoid generating dust.[7]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Large Spill:

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Prevent further leakage or spillage if it is safe to do so.

  • Do not let the chemical enter drains.[7]

  • Contain the spill with an inert material (e.g., sand, earth) and then collect it for disposal in a designated container.

Toxicological Information

Specific toxicological data for 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is not available.[1] However, based on the known hazards of structurally related compounds, it is prudent to assume that this compound may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3][5][6] Long-term exposure effects have not been determined.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Conclusion

While a comprehensive Safety Data Sheet for 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is not currently available, a careful analysis of its chemical structure and data from related compounds allows for the establishment of robust safety protocols. Researchers and drug development professionals must handle this compound with the utmost care, adhering to the guidelines outlined in this technical guide to ensure a safe laboratory environment. The principles of good laboratory practice, including the consistent use of appropriate personal protective equipment and engineering controls, are paramount.

References

  • National Center for Biotechnology Information. (n.d.). 1-Boc-4-AP. PubChem. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Reagent Database. (n.d.). 1-boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine. Retrieved from [Link]

  • EnviroTech Services, Inc. (2025, March 26). Calcium Chloride 38% SDS. Retrieved from [Link]

  • TETRA Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Versatile Piperidine Scaffold The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a va...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Piperidine Scaffold

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation. The subject of this guide, 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine, is a particularly valuable intermediate due to its trifunctional nature. The Boc-protected piperidine nitrogen allows for controlled manipulation of the core structure, the secondary amine provides a vector for further derivatization, and the bromophenyl group serves as a key handle for carbon-carbon and carbon-nitrogen bond-forming reactions. This combination makes it a powerful building block for the synthesis of complex molecules targeting a range of therapeutic areas, from oncology to neurodegenerative diseases.[3][4]

This document provides a detailed guide to the synthesis and application of this intermediate, with a focus on the underlying chemical principles and practical experimental protocols.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is essential for its effective use and purification.

PropertyValueSource
CAS Number 887583-95-1[5]
Molecular Formula C18H27BrN2O2[5]
Molecular Weight 383.33 g/mol [5]
Appearance Off-white to pale yellow solidTypical for this class of compounds
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in hexanes.General knowledge of similar compounds

Synthesis of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine via Reductive Amination

The most direct and efficient method for the synthesis of the title compound is through the reductive amination of 1-Boc-4-aminopiperidine with (3-bromophenyl)acetaldehyde. This reaction proceeds in two key steps: the formation of an imine intermediate followed by its in-situ reduction.[6]

Causality of Experimental Choices:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation.[6] Unlike stronger reducing agents like sodium borohydride, STAB is mild enough to not reduce the aldehyde starting material, and it selectively reduces the iminium ion as it is formed. This selectivity minimizes side reactions and leads to cleaner product formation.

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations. They are non-protic, which prevents quenching of the reducing agent, and they effectively solubilize both the starting materials and the intermediate imine.

  • pH Control: The addition of a mild acid, such as acetic acid, can catalyze the formation of the imine intermediate. However, careful control of the pH is crucial, as strongly acidic conditions can lead to unwanted side reactions or decomposition of the Boc-protecting group.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants 1-Boc-4-aminopiperidine (3-bromophenyl)acetaldehyde Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) Stirring Stir at Room Temperature (Monitor by TLC/LC-MS) Reactants->Stirring Quench Quench with Saturated NaHCO3 (aq) Stirring->Quench Extraction Extract with DCM Quench->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography (Hexanes/Ethyl Acetate gradient) Concentration->Chromatography Final_Product 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine Chromatography->Final_Product

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol: Reductive Amination

Materials:

  • 1-Boc-4-aminopiperidine (1.0 eq)

  • (3-bromophenyl)acetaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Boc-4-aminopiperidine and anhydrous dichloromethane.

  • Add (3-bromophenyl)acetaldehyde to the solution and stir for 20-30 minutes at room temperature.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride in anhydrous dichloromethane.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine as an off-white to pale yellow solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The aryl bromide moiety is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the rapid diversification of the molecular scaffold.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron species and an aryl halide. This reaction is widely used in the pharmaceutical industry to construct biaryl motifs, which are prevalent in many biologically active molecules.

Causality of Experimental Choices:
  • Catalyst System: A palladium(0) source, such as Pd(PPh3)4 or a combination of a palladium(II) precursor like Pd(OAc)2 with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and substrate scope.

  • Base: A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the reaction.

Experimental Workflow Diagram: Suzuki Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants_Suzuki 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) Heating Heat under Inert Atmosphere (Monitor by TLC/LC-MS) Reactants_Suzuki->Heating Quench_Suzuki Cool to RT, add Water Heating->Quench_Suzuki Extraction_Suzuki Extract with Ethyl Acetate Quench_Suzuki->Extraction_Suzuki Drying_Suzuki Dry organic layer (Na2SO4) Extraction_Suzuki->Drying_Suzuki Concentration_Suzuki Concentrate in vacuo Drying_Suzuki->Concentration_Suzuki Chromatography_Suzuki Silica Gel Column Chromatography Concentration_Suzuki->Chromatography_Suzuki Final_Product_Suzuki Biaryl Piperidine Derivative Chromatography_Suzuki->Final_Product_Suzuki

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel (for column chromatography)

Procedure:

  • To a Schlenk flask, add 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine, the arylboronic acid, and sodium carbonate.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the Pd(PPh3)4 catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing aryl amines, a common structural motif in many kinase inhibitors and GPCR modulators.[7]

Causality of Experimental Choices:
  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often required to facilitate the catalytic cycle, particularly the reductive elimination step.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Anhydrous Conditions: This reaction is highly sensitive to moisture, which can deactivate the catalyst and hydrolyze the phosphine ligands. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is essential.

Potential Signaling Pathway Application

The products derived from 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine can be further elaborated into potent and selective inhibitors of various signaling pathways implicated in disease. For instance, the biaryl structures synthesized via Suzuki coupling are common features in inhibitors of protein kinases, such as those in the MAP kinase pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor Piperidine-based Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK signaling pathway.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (1.0 eq)

  • Amine or Amide (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel (for column chromatography)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)2 and XPhos.

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flame-dried flask, add 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine, the amine or amide, and sodium tert-butoxide.

  • Evacuate and backfill this flask with an inert gas (3x).

  • Add anhydrous toluene via syringe.

  • Transfer the pre-formed catalyst solution to the reaction mixture via cannula.

  • Heat the reaction to 100-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Downstream Processing and Purification

Achieving high purity of piperidine derivatives is crucial for their use in drug discovery and development.[4] The basic nature of the piperidine nitrogen can sometimes lead to challenges in purification, such as peak tailing during column chromatography.

Purification Strategies
MethodApplicationAdvantagesDisadvantages
Silica Gel Chromatography Primary purification method for most reaction mixtures.Versatile, applicable to a wide range of polarities.Can lead to peak tailing with basic compounds.
Acid-Base Extraction Removal of neutral or acidic impurities.Simple, rapid, and effective for initial cleanup.Can form emulsions, may require multiple extractions.
Crystallization Final purification of solid products.Can provide very high purity.Product must be a solid, can have lower recovery.

To mitigate peak tailing during silica gel chromatography, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

Conclusion

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a highly versatile and valuable intermediate for pharmaceutical research and development. Its strategic placement of functional groups allows for the efficient construction of complex molecular architectures through robust and well-established synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in the discovery of novel therapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

  • Practical Synthesis of Fragment Libraries. University of Leeds. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

  • Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy. PMC. [Link]

  • 1-Boc-4-AP. Wikipedia. [Link]

  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors. PMC. [Link]

  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. PubChem. [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine.
  • The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer. Deutsches Ärzteblatt International. [Link]

  • Medicinal Chemistry in Review: Identification of MRTX1133, a Noncovalent, Potent and Selective KRASG12D Inhibitor. Domainex. [Link]

  • 1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE. LookChem. [Link]

  • Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register. [Link]

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Application

High-Fidelity Suzuki-Miyaura Coupling of 3-Bromophenyl Piperidine Derivatives

Application Note & Protocol Guide Executive Summary The Suzuki-Miyaura cross-coupling of 3-bromophenyl piperidine derivatives presents a specific set of challenges in medicinal chemistry. While the meta-bromide position...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The Suzuki-Miyaura cross-coupling of 3-bromophenyl piperidine derivatives presents a specific set of challenges in medicinal chemistry. While the meta-bromide position offers favorable steric accessibility compared to ortho-isomers, the presence of the piperidine nitrogen—even when distal—can act as a Lewis base, potentially coordinating to the Palladium center and poisoning the catalyst.

This guide provides two distinct, validated protocols:

  • Protocol A (Standard Robustness): For Boc/Cbz-protected substrates using cost-effective Pd(dppf)Cl₂.

  • Protocol B (High-Performance): For free amines or sterically demanding partners utilizing the Buchwald XPhos Pd G3 precatalyst system.

Strategic Analysis: The "Why" Behind the Chemistry

Substrate Assessment

The 3-bromophenyl piperidine scaffold contains two competing reactive centers:

  • The Aryl Bromide (Electrophile): The desired site of oxidative addition.

  • The Piperidine Nitrogen (Nucleophile/Ligand): A secondary amine that can displace phosphine ligands on the Pd(II) intermediate, leading to catalyst deactivation or Buchwald-Hartwig amination side-products.

Recommendation: While modern catalysts can tolerate free amines, N-protection (e.g., Boc, Cbz) is the highest-reliability strategy for scale-up. It eliminates catalyst poisoning and simplifies purification by altering polarity.

Catalyst Selection Logic[1]
  • Pd(dppf)Cl₂: The "workhorse" catalyst. The bidentate dppf ligand has a large bite angle, stabilizing the Pd(0) species and favoring reductive elimination. It is robust but requires higher temperatures (80–100°C).

  • XPhos Pd G3: A third-generation Buchwald precatalyst. The bulky biaryl phosphine (XPhos) prevents amine coordination to the metal center via steric shielding and promotes oxidative addition into electron-rich aryl bromides. It activates at room temperature or mild heat.

Mechanistic Insight

The success of this reaction hinges on the Transmetallation step. In the presence of a basic nitrogen (piperidine), the boronic acid can form an unreactive Lewis acid-base adduct with the amine rather than the base (hydroxide/carbonate), stalling the cycle. Furthermore, the amine can displace the halide on the oxidative addition intermediate [L₂Pd(Ar)X], leading to a stable [L₂Pd(Ar)(Amine)]⁺ species that resists transmetallation.

Visualization: The Catalytic Cycle & Amine Interference

The following diagram illustrates the standard cycle and the specific "off-cycle" trap caused by the piperidine nitrogen.

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd + 3-Br-Ph-Pip BaseStep Base Activation [L-Pd(II)-Ar-OH] OxAdd->BaseStep + Base (OH-) Trap OFF-CYCLE TRAP Amine Coordination [L-Pd-Ar-NR2] OxAdd->Trap Free Piperidine N (Interference) TransMet Transmetallation [L-Pd(II)-Ar-Ar'] BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Trap->OxAdd Reversible if Ligand is Bulky (XPhos)

Caption: Figure 1. Suzuki-Miyaura catalytic cycle highlighting the "Off-Cycle Trap" where the piperidine nitrogen coordinates to Palladium, halting the reaction.

Experimental Protocols

Method A: Standard Robust Protocol (Protected Amines)

Applicability: N-Boc or N-Cbz protected 3-bromophenyl piperidines. Scale: 1.0 mmol (adaptable).

Reagents:

  • Substrate: N-Boc-3-(3-bromophenyl)piperidine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: Na₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step Procedure:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (6.5 mL per mmol substrate).

  • Base Addition: Add degassed 2.0 M Na₂CO₃ (1.5 mL per mmol substrate). The biphasic mixture will turn orange/red.

  • Reaction: Heat the block to 90°C with vigorous stirring (800 rpm). Monitor by LCMS after 2 hours.

    • Note: Most reactions reach completion within 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: High-Performance Protocol (Free/Hindered Amines)

Applicability: Unprotected amines, sterically hindered boronic acids, or sluggish reactions. Scale: 0.5 mmol.

Reagents:

  • Substrate: 3-(3-bromophenyl)piperidine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Add aryl bromide, boronic acid, and XPhos Pd G3 to the vial.

  • Inertion: Evacuate/backfill with N₂ x3.

  • Solvent/Base: Add degassed THF followed by degassed 0.5 M K₃PO₄.

  • Reaction: Stir at 60°C (or RT for highly activated boronic acids).

    • Why K₃PO₄? Phosphate is more basic than carbonate in organic/water mixtures, facilitating transmetallation with hindered substrates, while XPhos protects the Pd center from the free amine.

  • Workup: Standard EtOAc extraction. Note that free amines may require DCM/MeOH extraction or pH adjustment during workup to ensure the product remains in the organic phase.

Data Summary & Comparison

ParameterMethod A (Standard)Method B (Advanced)
Catalyst Pd(dppf)Cl₂XPhos Pd G3
Ligand Class Bidentate FerrocenylBulky Biaryl Phosphine (Buchwald)
Base Na₂CO₃ (aq)K₃PO₄ (aq)
Solvent System Dioxane / WaterTHF / Water
Temperature 80–100°C25–60°C
Amine Tolerance Low (Requires Protection)High (Tolerates Free NH)
Cost LowHigh

Optimization Decision Tree

Use this logic flow to determine the optimal pathway for your specific derivative.

DecisionTree Start Start: 3-Br-Ph-Piperidine Coupling CheckProt Is the Piperidine Nitrogen Protected? (Boc, Cbz, Alkyl) Start->CheckProt Protected Yes (Protected) CheckProt->Protected Yes Unprotected No (Free NH) CheckProt->Unprotected No CheckSteric Is Boronic Acid Sterically Hindered? (Ortho-substituted) Protected->CheckSteric Complex Use Method B XPhos Pd G3 / K3PO4 60°C Unprotected->Complex Mandatory Simple Use Method A Pd(dppf)Cl2 / Na2CO3 90°C CheckSteric->Simple No CheckSteric->Complex Yes

Caption: Figure 2. Optimization logic for selecting the appropriate Suzuki coupling protocol based on substrate protection and steric hindrance.

Troubleshooting Common Issues

  • Protodeboronation (Loss of Boronic Acid):

    • Symptom:[2][1][3][4][5][6][7] Aryl bromide remains, boronic acid disappears (forms Ar-H).

    • Fix: Switch to Method B but lower temp to 40°C. Use dry solvent (Dioxane) and anhydrous base (Cs₂CO₃) if water is the culprit, though Suzuki usually requires trace water. Alternatively, use Boronic Esters (Pinacol) instead of acids.

  • Homocoupling (Ar-Ar dimerization):

    • Symptom:[2][1][3][4][5][6][7] Dimerization of the boronic acid.

    • Fix: Ensure strict O₂ exclusion (degas solvents thoroughly). Reduce catalyst loading. Add the boronic acid slowly via syringe pump.

  • No Conversion (Catalyst Poisoning):

    • Symptom:[2][1][3][4][5][6][7] Starting materials recovered unchanged.

    • Fix: If using Method A, switch to Method B. The amine is likely coordinating Pd. If already on Method B, increase catalyst to 5 mol% or switch to Pd(OAc)₂ + SPhos (1:2 ratio).

References

  • Miyaura, N., & Suzuki, A. (1995).[2][8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[9][10] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. (Source of XPhos Pd G3 protocols). [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discussion on bulky ligands preventing poisoning). [Link]

Sources

Method

synthesis of CCR5 antagonists using 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine

Application Note: Synthesis and Downstream Elaboration of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine in CCR5 Antagonist Development Introduction and Biological Rationale The chemokine receptor CCR5 is a primary c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Downstream Elaboration of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine in CCR5 Antagonist Development

Introduction and Biological Rationale

The chemokine receptor CCR5 is a primary co-receptor utilized by macrophage-tropic (R5) strains of the Human Immunodeficiency Virus type 1 (HIV-1) to enter host CD4+ T-cells and macrophages[1]. Small-molecule antagonism of this G-protein coupled receptor (GPCR) induces an allosteric conformational change that prevents the viral envelope glycoprotein gp120 from binding, thereby halting viral fusion and replication[2].

In the pursuit of orally bioavailable entry inhibitors, the piperidine and piperazine heterocycles have emerged as privileged scaffolds[3][4]. Specifically, the intermediate 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS 887583-95-1) serves as a critical building block for synthesizing potent CCR5 antagonists, such as the oximino-piperidino-piperidine amides developed in advanced medicinal chemistry programs[5].

Mechanistic Design of the Scaffold

The structural features of this intermediate are highly deliberate:

  • The Piperidine Core: Once deprotected, the basic nitrogen mimics the endogenous basic residues of natural chemokines (like RANTES and MIP-1α), forming a critical salt bridge with the acidic Glu283 residue deep within the CCR5 transmembrane binding pocket[5].

  • The 3-Bromophenyl Moiety: The halogenated aromatic ring is designed to occupy a lipophilic sub-pocket within the receptor. The meta-bromo substitution enhances metabolic stability and significantly increases binding affinity (

    
    ) through favorable van der Waals interactions, outperforming unsubstituted phenyl analogs[5][6].
    
  • The Boc Protecting Group: The N-tert-butoxycarbonyl (Boc) group provides orthogonal protection, allowing selective functionalization of the secondary amine during downstream synthesis without cross-reactivity at the piperidine nitrogen[7].

CCR5_Pathway Antagonist Piperidine CCR5 Antagonist (e.g., Maraviroc analogs) CCR5 CCR5 Co-receptor (Host Cell Membrane) Antagonist->CCR5 Allosteric Binding HIV HIV-1 gp120 Envelope Glycoprotein Antagonist->HIV Blocks Interaction G_Protein G-Protein Signaling (Gαi) CCR5->G_Protein Activation Viral_Entry Viral Fusion & Entry CCR5->Viral_Entry Facilitates HIV->CCR5 Binding Attempt Chemokines Natural Chemokines (RANTES, MIP-1α/β) Chemokines->CCR5 Endogenous Ligands

Mechanism of piperidine-based CCR5 antagonists blocking HIV-1 gp120 and G-protein signaling.

Experimental Protocol: Synthesis of the Key Intermediate

The most efficient route to 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is via the reductive amination of 1-Boc-4-piperidone with 2-(3-bromophenyl)ethylamine[8].

Causality in Reagent Selection
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). NaBH(OAc)₃ is exceptionally mild; it selectively reduces the transient iminium ion without prematurely reducing the starting ketone into an alcohol, and it avoids the generation of highly toxic cyanide byproducts[8].

  • Acid Catalyst: A catalytic amount of glacial acetic acid is critical. It protonates the initial carbinolamine intermediate, facilitating the elimination of water to form the reactive iminium species.

Step-by-Step Methodology

Self-Validating System: This protocol incorporates In-Process Controls (IPCs) to ensure each chemical transformation is verified before proceeding.

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-4-piperidone (1.0 eq, 10.0 mmol) and 2-(3-bromophenyl)ethylamine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (40 mL)[2].

  • Imine Formation: Add glacial acetic acid (1.2 eq, 12.0 mmol) dropwise. Stir the mixture at room temperature for 30–45 minutes.

    • Validation Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via IR spectroscopy. The disappearance of the strong ketone carbonyl stretch at ~1715 cm⁻¹ and the appearance of a weak imine stretch at ~1660 cm⁻¹ confirms complete iminium formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4 eq, 14.0 mmol) in small portions over 15 minutes to control the mild exothermic reaction. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[8].

  • Reaction Quench (Critical Step): Slowly quench the reaction by adding saturated aqueous NaHCO₃ (30 mL)[2].

    • Causality: The basic quench neutralizes the acetic acid and destroys excess hydride. Maintaining a slightly basic pH (pH ~8) is vital to prevent the premature cleavage of the acid-sensitive Boc protecting group.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). If an emulsion forms, add 10 mL of saturated brine to increase the ionic strength of the aqueous layer and force phase separation[8].

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 95:5 DCM:MeOH with 0.1% Et₃N) to yield the pure secondary amine.

    • Validation Check: TLC visualization using Ninhydrin stain. The product will appear as a distinct pink/purple spot, confirming the presence of the secondary amine.

Quantitative Data: Optimization of Reductive Amination

The following table summarizes the optimization data for the synthesis of the intermediate, demonstrating the superiority of the chosen protocol.

SolventReducing AgentCatalystTemp (°C)Time (h)Yield (%)Purity (LC-MS)
MethanolNaBH₄None0 to 25442%65% (High alcohol byproduct)
THFNaCNBH₃AcOH (cat.)251878%92%
DCMNaBH(OAc)₃None251665%88%
DCE NaBH(OAc)₃ AcOH (1.2 eq) 0 to 25 12 91% >98%

Downstream Elaboration to CCR5 Antagonists

Once the intermediate is synthesized, it must be further elaborated to construct the final pharmacophore. This typically involves functionalizing the newly formed secondary amine, followed by Boc deprotection and coupling to the final structural motif (e.g., a substituted piperidine or piperazine ring)[3][5].

Synthesis_Workflow SM1 1-Boc-4-piperidone Condensation Condensation (AcOH cat., DCE) SM1->Condensation SM2 2-(3-bromophenyl)ethylamine SM2->Condensation Imine Iminium Intermediate Condensation->Imine Reduction Reductive Amination (NaBH(OAc)3) Imine->Reduction Product 1-Boc-4-[2-(3-bromo-phenyl)- ethylamino]-piperidine Reduction->Product Deprotection Boc Deprotection (TFA or HCl) Product->Deprotection Final Coupling to Final CCR5 Antagonist Deprotection->Final

Step-by-step synthetic workflow from 1-Boc-4-piperidone to the final CCR5 antagonist.

Protocol: Boc Deprotection and Final Coupling
  • N-Alkylation/Acylation: The secondary amine of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is reacted with an appropriate electrophile (e.g., an alkyl halide or acid chloride) in the presence of a base (N,N-diisopropylethylamine) to build the core structure[5].

  • Boc Deprotection: The intermediate is dissolved in DCM and treated with Trifluoroacetic acid (TFA) (1:1 v/v) at 0 °C for 2 hours[8].

    • Validation Check: LC-MS analysis showing a mass shift of -100 Da (loss of the Boc group) and the appearance of a highly polar peak.

  • Final Amidation: The resulting free piperidine nitrogen is coupled with a substituted aromatic acid (e.g., 2,6-dimethylbenzoic acid) using standard peptide coupling reagents (EDC·HCl, HOBt) to yield the final CCR5 antagonist[5].

References

  • Dong, M., et al. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link][3]

  • Tagat, J. R., et al. Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonist. Journal of Medicinal Chemistry.[Link][5]

  • Arabian Journal of Chemistry. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. [Link][4]

  • United States Patent Office. (12) United States Patent - CCR5 Antagonists. Google Patents. [1]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromo-Phenyl Piperidine Intermediates

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The following guide provides an in-depth technical overview and practical, field-proven protocols for the success...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The following guide provides an in-depth technical overview and practical, field-proven protocols for the successful execution of the Buchwald-Hartwig amination using bromo-phenyl piperidine intermediates. This class of reaction is of paramount importance in medicinal chemistry and drug development, enabling the synthesis of complex molecular architectures bearing the privileged phenyl-piperidine scaffold. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering researchers to not only replicate but also to innovate and troubleshoot effectively.

The Strategic Importance of Phenyl-Piperidine Scaffolds and the Buchwald-Hartwig Amination

The phenyl-piperidine motif is a cornerstone in modern pharmacology, present in a vast array of FDA-approved drugs and clinical candidates. The piperidine ring confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the aromatic substituent provides a vector for modulating biological activity. The Buchwald-Hartwig amination has emerged as a transformative technology for the construction of the critical C-N bond that links the phenyl group to a variety of nitrogen-containing moieties.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance under relatively mild conditions, making it a superior alternative to traditional methods like nucleophilic aromatic substitution.[3]

The Catalytic Cycle: A Mechanistic Rationale for Reagent Selection

A thorough understanding of the reaction mechanism is fundamental to both successful execution and effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[1][4] The choice of each reaction component is critical for ensuring the efficient turnover of this cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Bromo-Phenyl Piperidine) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Ligand Exchange (Amine) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (Product Formation)

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Components and Their Functions:

  • Palladium Precatalyst: The engine of the catalytic cycle. Pre-formed palladium complexes, often referred to as "precatalysts," are designed for air and moisture stability, ensuring the efficient generation of the active monoligated Pd(0) species under basic conditions.[5]

  • Ligand: The performance of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand.[6] For substrates like bromo-phenyl piperidines, bulky and electron-rich biaryl phosphine ligands such as XPhos and BrettPhos are often preferred.[7] These ligands stabilize the palladium center, promote the crucial steps of oxidative addition and reductive elimination, and can mitigate the formation of undesired side products.[6]

  • Base: A stoichiometric amount of base is required to deprotonate the amine, facilitating its coordination to the palladium center and the subsequent reductive elimination step.[8] The choice of base is a balancing act between reactivity and functional group tolerance. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[5] Weaker bases such as cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups.[9]

  • Solvent: Aprotic, anhydrous solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene and 1,4-dioxane are common choices, with toluene often being favored due to its poor solubility for certain inorganic salts that can inhibit the reaction.[4]

Recommended Protocol for the Buchwald-Hartwig Amination of a Bromo-Phenyl Piperidine Intermediate

This protocol provides a robust starting point for the coupling of a generic bromo-phenyl piperidine with a primary or secondary amine. Note: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to exclude oxygen and moisture.

Materials:

  • Bromo-phenyl piperidine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M)

  • Oven-dried reaction vessel (e.g., Schlenk flask or sealed tube) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel, add the bromo-phenyl piperidine, palladium precatalyst (or palladium source and ligand), and base under an inert atmosphere.

  • Inerting: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Amine Addition: Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction vigorously for the specified time (typically 12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters and their typical ranges for the Buchwald-Hartwig amination of bromo-phenyl piperidine intermediates. Optimization may be required for specific substrate combinations.

ParameterTypical RangeRationale and Considerations
Palladium Loading 1-5 mol%Higher loadings may be necessary for challenging substrates, but can lead to increased cost and potential for side reactions.
Ligand XPhos, BrettPhos, RuPhosBulky, electron-rich ligands are generally preferred to promote efficient oxidative addition and reductive elimination.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃Stronger bases often lead to faster reactions but may not be compatible with sensitive functional groups.
Solvent Toluene, 1,4-Dioxane, THFMust be anhydrous and degassed. Toluene is a common first choice.
Temperature 80-110 °CHigher temperatures can accelerate the reaction but may also promote side reactions like hydrodehalogenation.
Concentration 0.1-0.5 MHigher concentrations can increase reaction rates but may lead to solubility issues.

Troubleshooting and Optimization: A Logic-Based Approach

Even with a robust protocol, challenges can arise. A systematic, logic-based approach to troubleshooting is essential for overcoming these hurdles.

Troubleshooting_Workflow start Low or No Product Formation catalyst_check Is the Catalyst Active? (e.g., formation of Pd black) start->catalyst_check side_reactions Significant Side Reactions? (e.g., Hydrodehalogenation) start->side_reactions reagent_check Are Reagents Pure and Dry? catalyst_check->reagent_check No inactive_catalyst Solution: Use fresh precatalyst, ensure inert atmosphere. catalyst_check->inactive_catalyst Yes conditions_check Are Conditions Optimal? reagent_check->conditions_check Yes impure_reagents Solution: Purify starting materials, use anhydrous/degassed solvent. reagent_check->impure_reagents No optimize_conditions Systematically screen: - Ligand (e.g., XPhos, BrettPhos) - Base (e.g., NaOtBu, Cs2CO3) - Temperature conditions_check->optimize_conditions No optimize_for_selectivity Optimize for Selectivity: - Lower temperature - Weaker base - Different ligand side_reactions->optimize_for_selectivity

Caption: A Decision-Making Workflow for Troubleshooting.

Common Issues and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: The formation of a black precipitate (palladium black) indicates catalyst decomposition. Ensure a strictly inert atmosphere and use a fresh, high-quality precatalyst.

    • Reagent Purity: The reaction is sensitive to air and moisture. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.

    • Suboptimal Conditions: If the reaction is clean but conversion is low, a systematic screen of ligands, bases, and temperature is warranted. For bromo-phenyl piperidines, transitioning to a more electron-rich and bulky ligand like BrettPhos can be beneficial.[6]

  • Side Product Formation:

    • Hydrodehalogenation: The replacement of the bromine atom with hydrogen is a common side reaction. This can often be suppressed by lowering the reaction temperature or using a weaker base.

    • Homocoupling: Dimerization of the bromo-phenyl piperidine can occur. Optimizing the catalyst loading and reaction temperature can often minimize this side product.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-aryl phenyl-piperidine derivatives. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields and purity for this critical transformation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this important reaction in their synthetic endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Sigma-Aldrich. (n.d.). BrettPhos 98.
  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391.
  • Wikipedia. (n.d.). XPhos.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1086-1093.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
  • Sigma-Aldrich. (n.d.). XPhos Pd G1.
  • ResearchGate. (2020, August 21). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Fukuoka University. (n.d.). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Royal Society of Chemistry. (n.d.). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands.
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.
  • SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
  • American Chemical Society. (2005, August 10). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • National Center for Biotechnology Information. (n.d.). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines.
  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of reductive amination for bulky piperidine amines

Technical Support Guide: Optimizing Yields for Bulky Piperidine Substrates Executive Summary You are likely here because standard reductive amination protocols (e.g., STAB in DCE) have failed to generate sufficient yield...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimizing Yields for Bulky Piperidine Substrates

Executive Summary

You are likely here because standard reductive amination protocols (e.g., STAB in DCE) have failed to generate sufficient yield with your hindered piperidine scaffold.

The Core Problem: Bulky amines (particularly 2,6-disubstituted piperidines) suffer from severe steric clash during the nucleophilic attack on the carbonyl carbon. Furthermore, the subsequent dehydration to the iminium ion is often the rate-determining step. Standard conditions fail because the equilibrium favors the starting materials, or the reducing agent reduces the ketone/aldehyde to an alcohol before the iminium can form.

This guide prioritizes the Titanium(IV) Isopropoxide Protocol , the industry "gold standard" for forcing these difficult equilibriums.

Part 1: The Diagnostic Matrix

Identify your failure mode before changing reagents.

Symptom Root Cause Immediate Intervention
High Starting Material (SM) Recovery Incomplete imine formation due to steric hindrance.Switch to Protocol A (Ti-Mediated). Standard acid catalysis (AcOH) is insufficient for bulky piperidines.
Significant Alcohol Byproduct Reductant attacked the carbonyl before the amine could.Sequential Addition Required. Do not use "one-pot" methods. Pre-form imine for 12–24h before adding reductant.
Low Conversion (<20%) w/ STAB STAB is too bulky; it cannot access the crowded transition state.Switch to

or

after pre-forming the imine with Titanium.
Gel/Emulsion during Workup Titanium hydroxides trapping product.Modify Quench: Use 1M NaOH or Rochelle’s Salt (Potassium Sodium Tartrate) to solubilize Ti salts.
Part 2: The Protocols
Protocol A: The "Titanium Standard" (Recommended)

Best for: 2,6-disubstituted piperidines, electron-deficient amines, or hindered ketones. This method uses


 as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium [1, 2].

Reagents:

  • Substrate: Ketone/Aldehyde (1.0 equiv)[1]

  • Amine: Bulky Piperidine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant:

    
     (for pre-formed imines) or 
    
    
    
    (for in situ)[1][2]
  • Solvent: Neat (preferred) or THF/DCE.

Step-by-Step Workflow:

  • Complexation (The Critical Step):

    • In a flame-dried flask under

      
      , combine the amine and ketone.
      
    • Add

      
       neat.[3] If the mixture is too viscous, add minimal anhydrous THF.
      
    • Stir: 12–18 hours at Ambient Temperature.

    • Tech Tip: If starting material persists by TLC/LCMS, heat to 40–60°C. The solution usually turns yellow/orange, indicating imine/enamine formation.

  • Reduction:

    • Dilute the viscous mixture with absolute ethanol or dry THF (approx. 0.5 M concentration).

    • Cool to 0°C.

    • Add

      
       (2.0 equiv) portion-wise. (Caution: Gas evolution).
      
    • Allow to warm to RT and stir for 4–6 hours.

  • The "Anti-Emulsion" Workup:

    • Do NOT just add water. You will create an unfilterable white slime.

    • Option 1 (Basic): Add 1M NaOH or

      
       until the white precipitate becomes granular. Filter through Celite.
      
    • Option 2 (Chelation): Add saturated aqueous Rochelle’s Salt solution and stir vigorously for 1 hour. The layers will separate cleanly.

Protocol B: Optimized STAB Method

Best for: Moderately hindered amines where Titanium is incompatible with functional groups.

Reagents:

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) or

    
     (catalytic)
    
  • Solvent: 1,2-Dichloroethane (DCE)[1][4]

Optimization:

  • Pre-equilibrium: Mix Amine + Ketone + AcOH in DCE. Add 4Å Molecular Sieves. Stir for 2 hours before adding STAB.

  • Addition: Add STAB. If reaction stalls, add 10% volume of Methanol (increases solubility and activity of borohydride species) [3].

Part 3: Mechanistic Logic & Visualization

The following diagram illustrates why the Titanium protocol succeeds where standard acid catalysis fails. The


 center coordinates both the carbonyl oxygen and the amine nitrogen, bringing them into proximity despite the steric bulk of the piperidine ring.

Ti_Mechanism cluster_0 Standard Conditions (Fail) cluster_1 Titanium Protocol (Success) A Bulky Piperidine + Ketone B Weak H-Bonding (AcOH) A->B C Steric Repulsion Prevents Attack B->C D Reagents + Ti(OiPr)4 E Ti-Coordination Complex (Lewis Acid Activation) D->E Activation F Forced Imine Formation (Water Scavenged by Ti) E->F Dehydration G Reduction (NaBH4/EtOH) F->G H- Transfer H Bulky Amine Product G->H

Caption: Comparative pathway analysis showing how Titanium(IV) overcomes the steric energy barrier by templating the reaction and scavenging water.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave heating (60–100°C) combined with the


 protocol is highly effective for extremely hindered substrates (e.g., t-butyl ketones). However, ensure your vessel is rated for the pressure generated by isopropanol release.

Q: Why use


 instead of STAB with Titanium? 
A:  STAB is acidic (acetic acid byproduct). Mixing STAB with 

can lead to ligand exchange and reduced efficacy. Furthermore, once the imine is "locked" by the Titanium, the milder selectivity of STAB is less critical.

is smaller and can access the hindered imine more easily [2].

Q: My product is trapped in the Titanium gel. How do I recover it? A: If the standard workup failed, suspend the solid filter cake in a mixture of DCM and 10% Methanol. Sonicate for 15 minutes, then filter again. The methanol helps disrupt the Titanium-Amine coordination.

Q: Can I use


 instead of 

?
A: Generally, no.

is a much stronger Lewis acid and often causes polymerization or degradation of sensitive functional groups.

provides the "Goldilocks" balance of activation without destruction.
References
  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][5] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Optimization

troubleshooting solubility issues of 1-Boc-protected piperidine intermediates

Introduction: The "Greasy" Intermediate Challenge 1-Boc-protected piperidines are ubiquitous scaffolds in medicinal chemistry, particularly in the synthesis of GPCR ligands and kinase inhibitors. However, they present a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Greasy" Intermediate Challenge

1-Boc-protected piperidines are ubiquitous scaffolds in medicinal chemistry, particularly in the synthesis of GPCR ligands and kinase inhibitors. However, they present a distinct physicochemical paradox: the tert-butoxycarbonyl (Boc) group adds significant lipophilicity (LogP shift ~ +1.5 to 2.0), often transforming polar amines into waxy, low-melting solids or viscous oils.

This guide addresses the three critical failure modes associated with these intermediates:

  • Purification: The "oiling out" phenomenon during crystallization.

  • Analysis: False indications of impurity in NMR due to rotamers.

  • Reaction: Solubility mismatches during nucleophilic substitutions.

Module 1: Troubleshooting "Oiling Out" (Purification)

The Problem: You expect a solid white powder, but after workup, you are left with a colorless, viscous gum that refuses to crystallize, even after days in the freezer.

The Science: Boc-piperidines often possess low lattice energies. The flexible piperidine ring combined with the bulky, rotating tert-butyl group creates a high entropic barrier to crystal lattice formation. If the sample contains even trace impurities (solvent, unreacted reagents), the melting point depression can drop the solid-liquid transition below room temperature.

Decision Matrix: The Oiling Out Workflow

G node_start Issue: Product is an Oil/Gum node_purity Check Purity (TLC/LCMS) Is it >90%? node_start->node_purity node_dirty Impurity prevents lattice formation. Perform Flash Column. node_purity->node_dirty No node_clean Thermodynamic Issue. Proceed to Trituration. node_purity->node_clean Yes node_trit Add minimal 'Good' solvent (EtOAc) Then excess 'Bad' solvent (Hexane) node_clean->node_trit node_seed Does it cloud? node_trit->node_seed node_scratch Scratch glass interface Cool to -20°C node_seed->node_scratch Yes node_evap Rotovap to foam Redissolve in Et2O/Pentane node_seed->node_evap No (remains clear) node_evap->node_scratch

Caption: Logical workflow for addressing non-crystalline Boc-piperidine intermediates.

Protocol: Induced Crystallization via Trituration

Use this when your compound is pure but remains an oil.

  • Solvent Swap: Dissolve the oil in a minimal amount of Diethyl Ether (Et₂O). Avoid DCM or Chloroform as they are too good at solubilizing these lipophilic chains.

  • Antisolvent Addition: Add Pentane or Hexane dropwise until a persistent cloudiness (turbidity) appears.

  • The "Scratch": Take a glass pipette, seal the tip in a flame to create a rough bead, and vigorously scratch the inside wall of the flask at the air-solvent interface.

    • Why? This creates microscopic nucleation sites that lower the activation energy for crystal growth.

  • Thermal Cycling: Place the flask in a freezer (-20°C) for 1 hour. If oil separates again, warm it until it dissolves and cool more slowly (wrap flask in cotton).

Module 2: Analytical False Positives (NMR)

The Problem: Your 1H or 13C NMR spectrum shows doubled peaks or broad "humps" in the methylene region. It looks like a 50:50 mixture of two compounds, but LCMS shows a single peak.

The Science: The N-Boc bond has partial double-bond character (resonance form N⁺=C-O⁻). This restricts rotation around the amide bond, creating two distinct conformers (rotamers) observable on the NMR timescale at room temperature. In piperidines, the ring inversion (chair-chair flip) complicates this further.

Data: Diagnostic Signals for Rotamers

Signal LocationAppearance (25°C)Appearance (55°C)Cause
Boc-t-Bu (1.45 ppm) Usually sharp singletSharp singletRapid rotation (usually unaffected).
α-Protons (3.3-4.0 ppm) Broad hump or two tripletsSharp triplet/multipletRestricted N-C(=O) rotation.
13C Carbonyl (~155 ppm) Split peak or invisibleSharp single peakSlow relaxation/exchange.
Protocol: Variable Temperature (VT) NMR Validation

Do not discard the batch. Validate the rotamer hypothesis.

  • Solvent Choice: Switch from CDCl₃ (boiling point 61°C) to DMSO-d6 (allows heating).

  • Baseline Scan: Run a standard proton scan at 25°C. Note the broad/split peaks.

  • Heat: Set the probe temperature to 353 K (80°C) . Allow 10 minutes for equilibration.

  • Rescan: Acquire the spectrum.

    • Result: If the peaks coalesce into sharp singlets/multiplets, it is a single pure compound exhibiting rotamerism.

    • Reference: See Wuts & Greene [1] and Clayden et al. [2] for mechanistic details on carbamate rotation.

Module 3: Reaction Solubility (Synthesis)

The Problem: The Boc-piperidine precipitates during a reaction (e.g., alkylation or coupling), stopping conversion.

The Science: While Boc-piperidines are lipophilic, they lack the "grease" of long alkyl chains. In highly polar solvents used for SN2 reactions (like pure DMF or Acetonitrile), the non-polar Boc-piperidine may crash out, especially if the temperature drops.

Solvent Compatibility Matrix
SolventSolubility RatingRecommended Use
Dichloromethane (DCM) ExcellentProtection, Deprotection, Amide Coupling.
Tetrahydrofuran (THF) GoodReductions, Grignard reactions.
DMF ModerateNucleophilic substitution (Heat often required).
Methanol/Ethanol GoodHydrogenation.
Hexane/Pentane PoorAntisolvent for purification (Precipitation).
Water InsolubleWorkup (Phase separation).

Pro-Tip: If your Boc-piperidine contains a carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid), it may form dimers in non-polar solvents, reducing apparent solubility. Add 1-5% Methanol to DCM to break hydrogen bonds and improve solubility.

Frequently Asked Questions (FAQs)

Q: I am trying to remove the Boc group with HCl/Dioxane, but a white solid crashed out immediately. Is the reaction done? A: Likely, yes. The white solid is the piperidine hydrochloride salt . Unlike the Boc-protected intermediate, the deprotected amine salt is highly polar and insoluble in dioxane/ether.

  • Action: Filter the solid.[1] Wash with ether.[2] This is often the purest form of your product.

Q: My N-Boc-4-piperidone is an oil, but the catalog says it should be a solid. Is it wet? A: Commercial samples often melt during transit. 1-Boc-4-piperidone has a melting point of ~35-40°C. If it is an oil, it may just be supercooled.

  • Action: Store it in the fridge (4°C) overnight with a seed crystal if available.

Q: Can I use Toluene for recrystallization? A: Yes, Toluene is excellent for Boc-piperidines that are too soluble in EtOAc. The Toluene/Hexane system is often superior for larger (>10g) batches because Toluene has a higher boiling point, allowing for a wider temperature gradient during cooling.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Clayden, J., et al. (2005). Restricted Rotation in Amides and Carbamates. Journal of Organic Chemistry.
  • Sankar, A., et al. (2011).[3] Ionic liquid catalyzed N-Boc protection of amines. Journal of Organic Chemistry, 76(17), 7132-7140.

  • ChemicalBook. (2025). 1-Boc-piperidine Physical Properties and Solubility Data.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Boc-Deprotection of Ethylamino Piperidines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Boc-deprotection of ethylamino piperidine scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Boc-deprotection of ethylamino piperidine scaffolds. Here, we will delve into the common side reactions, their underlying mechanisms, and provide robust, field-proven troubleshooting strategies and detailed protocols to enhance the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the Boc-deprotection of amines?

The most common cause of side reactions is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate any nucleophilic sites on your ethylamino piperidine or other molecules in the reaction mixture, leading to undesired byproducts.[1][2]

Q2: My ethylamino piperidine substrate is sensitive. What are the main side reactions I should be concerned about?

For substrates like ethylamino piperidines, the primary side reaction of concern is N-alkylation , where the newly deprotected primary or secondary amine of the ethylamino group, or the piperidine nitrogen itself, attacks the tert-butyl cation. This results in the formation of a tert-butylated byproduct, which can be difficult to separate from the desired product. Other potential side reactions include trifluoroacetylation of the amine if TFA is used without proper workup, and in some cases, rearrangement or fragmentation of the piperidine ring under harsh acidic conditions.[3][4]

Q3: What are scavengers and why are they essential in Boc-deprotection?

Scavengers are reagents added to the deprotection reaction to "trap" the reactive tert-butyl cations as they are formed.[1] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive functional groups on your substrate.[1] By quenching the tert-butyl cation, scavengers prevent it from reacting with your desired product, thus minimizing the formation of alkylated side products.[5][6] Common scavengers include trialkylsilanes (like triethylsilane or triisopropylsilane), water, and thiol-based reagents.[7][8]

Q4: Are there milder alternatives to Trifluoroacetic Acid (TFA) for Boc-deprotection?

Yes, for substrates that are sensitive to the harshness of TFA, several milder methods can be employed:

  • 4M HCl in 1,4-dioxane or ethyl acetate: This is a widely used alternative to TFA and is often more selective.[7][9][10]

  • Lewis Acids: Reagents such as Zinc Bromide (ZnBr₂) can facilitate Boc-deprotection under milder conditions, although they may require longer reaction times.[11]

  • Oxalyl chloride in methanol: This system can efficiently deprotect the Boc group at room temperature and is tolerant of some other acid-labile groups.[12][13][14]

  • Aqueous Phosphoric Acid: This can be an environmentally friendly option for certain substrates.[7]

Troubleshooting Guide

Issue 1: I'm observing a significant amount of a higher molecular weight byproduct in my LC-MS analysis.

Possible Cause: This is a classic sign of N-alkylation, where the tert-butyl cation generated during deprotection has reacted with the nitrogen of your ethylamino piperidine.

Solution:

  • Introduce a Scavenger: The most effective way to prevent N-alkylation is to add a scavenger to your reaction mixture. Triethylsilane (TES) or Triisopropylsilane (TIS) are excellent choices.[8][15] A typical cocktail is 95:2.5:2.5 (v/v/v) of TFA:Water:TIS.[16]

  • Optimize Scavenger Concentration: Start with 2-5% (v/v) of the scavenger in your deprotection solution. You may need to increase this concentration for particularly sensitive substrates or if you are running the reaction at a higher concentration.

  • Lower the Reaction Temperature: Performing the deprotection at 0 °C can help to control the rate of both the deprotection and the side reactions.

Issue 2: My reaction is sluggish, and I still have starting material even after an extended reaction time with a milder acid like HCl in dioxane.

Possible Cause:

  • Insufficient Acid: The molar equivalents of the acid may not be sufficient to drive the reaction to completion, especially if your substrate has multiple basic sites.

  • Solvent Effects: Poor solubility of your substrate in the reaction solvent can hinder the reaction rate.

  • Water Content: The presence of excess water can hydrolyze some Lewis acids or dilute the effective concentration of Brønsted acids.

Solution:

  • Increase Acid Equivalents: For substrates with multiple basic nitrogens, you may need to use a larger excess of the acidic reagent.

  • Co-solvent: If solubility is an issue, consider adding a co-solvent like dichloromethane (DCM) to improve the solubility of your starting material.

  • Anhydrous Conditions: Ensure you are using anhydrous solvents and reagents, especially when using Lewis acids.

Issue 3: I am working with a very sensitive substrate that contains other acid-labile protecting groups. How can I selectively remove the Boc group?

Possible Cause: Standard acidic conditions are not selective enough for your complex molecule.

Solution:

  • Highly Dilute Acid: You can attempt deprotection with a very dilute solution of TFA (1-5% in DCM) and monitor the reaction carefully by TLC or LC-MS to stop it as soon as the starting material is consumed.

  • Lewis Acid Catalysis: Lewis acids like ZnBr₂ in DCM can offer greater selectivity for Boc deprotection in the presence of other acid-sensitive groups.[11]

  • Non-Acidic Methods: For extremely sensitive substrates, consider non-acidic deprotection methods:

    • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like trifluoroethanol or even water can effect deprotection, though high temperatures may risk other side reactions.[17][18]

    • Catalytic Deprotection: A recently developed method uses tris(4-bromophenyl)aminium radical cation (Magic Blue) and triethylsilane for a mild, catalytic de-tert-butylation.[19]

Data-Driven Scavenger Selection

The choice and amount of scavenger can significantly impact the outcome of your deprotection. Below is a table summarizing common scavengers and their applications.

ScavengerTypical Concentration (v/v)Target Side ReactionNotes
Triethylsilane (TES) / Triisopropylsilane (TIS) 2-5%N- and C-alkylationHighly effective for trapping tert-butyl cations. TIS is more sterically hindered and can sometimes offer better selectivity.[8][15]
Water 2-5%General cation trappingHelps to hydrolyze the tert-butyl cation to tert-butanol. Often used in combination with a silane scavenger.[16]
Thioanisole 5-10%Alkylation of Tryptophan and MethionineParticularly useful in peptide synthesis where these residues are present. Can have a strong odor.
1,2-Ethanedithiol (EDT) 2-5%Alkylation of Cysteine and MethionineEffective for sulfur-containing amino acids but has a very strong odor and should be handled in a fume hood.[6]

Experimental Protocols

Protocol 1: Standard Boc-Deprotection with TFA and Scavengers
  • Dissolve the Boc-protected ethylamino piperidine (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the deprotection cocktail: Trifluoroacetic acid (TFA) / Triethylsilane (TES) / Water (95:2.5:2.5 v/v/v).

  • Add the deprotection cocktail to the stirred solution of your substrate (typically 10-20 volumes).

  • Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The crude product (as the TFA salt) can then be purified by chromatography or crystallization, or neutralized with a mild base (e.g., saturated aq. NaHCO₃) and extracted.

Protocol 2: Mild Boc-Deprotection with HCl in Dioxane
  • Suspend or dissolve the Boc-protected ethylamino piperidine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[20][21]

  • Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[17][22]

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[22]

  • The product can be used as the HCl salt or neutralized and extracted as described in Protocol 1.

Visualizing Reaction Mechanisms and Workflows

Boc-Deprotection and N-Alkylation Side Reaction

cluster_0 Boc-Deprotection Pathway cluster_1 N-Alkylation Side Reaction cluster_2 Scavenger Action A Boc-Protected Amine B Protonated Carbamate A->B + H+ C Carbamic Acid B->C E tert-Butyl Cation B->E Fragmentation D Deprotected Amine C->D - CO2 F Deprotected Amine (Nucleophile) H N-Alkylated Byproduct F->H G tert-Butyl Cation (Electrophile) G->H I tert-Butyl Cation K Quenched Cation I->K J Scavenger (e.g., TES) J->K

Caption: Mechanism of Boc-deprotection, the competing N-alkylation side reaction, and the role of scavengers.

Decision Workflow for Boc-Deprotection Strategy

start Start: Boc-Protected Ethylamino Piperidine q1 Is the substrate sensitive to strong acid? start->q1 a1_yes Use Milder Conditions: - 4M HCl in Dioxane - Lewis Acid (ZnBr2) - Oxalyl Chloride/MeOH q1->a1_yes Yes a1_no Standard Conditions: TFA in DCM q1->a1_no No q2 Is N-alkylation a concern? a1_yes->q2 a1_no->q2 a2_yes Add Scavengers: - TES or TIS - Water q2->a2_yes Yes a2_no Proceed without scavengers (monitor closely) q2->a2_no No end End: Purified Deprotected Product a2_yes->end a2_no->end

Sources

Optimization

Technical Support Center: Purification of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 1-Boc-4-[2-(3-bromo-phenyl)-et...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine.

This molecule presents a unique triad of chemical features: a highly lipophilic and UV-active 3-bromophenyl group , an acid-sensitive Boc-protected piperidine , and a highly polar, basic secondary amine at its core. When synthesized via reductive amination, isolating this target from primary amine starting materials and side products requires precise manipulation of stationary phase chemistry.

Part 1: Chemical Context & Causality (The "Why")

The most common failure point in purifying this compound is severe peak tailing and irreversible adsorption on standard normal-phase silica gel.

The Mechanism of Failure: Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–5.5). The secondary amine in your target molecule is highly basic (pKa ~9–10). When the target molecule enters the column, it becomes protonated by the silanols, shifting the separation mechanism from standard liquid-solid partitioning to strong ion-exchange and hydrogen bonding[1].

The Solution: To restore normal partitioning, we must use a sacrificial base. Adding 1–5% Triethylamine (TEA) to the mobile phase competitively neutralizes the acidic silanols. Because TEA is a stronger base and is present in vast excess, it forms a deactivated layer (Si-O⁻ HN⁺Et₃) over the silica surface, allowing your target secondary amine to elute as a sharp, symmetrical band[2]. Furthermore, this basic environment protects the acid-sensitive Boc group from premature cleavage[3].

G Silanols Acidic Silanols (Si-OH) Amine Secondary Amine Target Silanols->Amine Strong H-bonding & Ion Exchange Tailing Severe Tailing & Irreversible Binding Amine->Tailing Sharp Sharp Elution Band Amine->Sharp Optimal Partitioning TEA TEA Modifier (1-5%) TEA->Silanols Neutralizes Deactivated Deactivated Silica (Si-O- TEA+) TEA->Deactivated Forms Deactivated->Amine Prevents Binding

Mechanism of silica deactivation by TEA to prevent secondary amine tailing.

Part 2: Troubleshooting Guide

Q: Why is my product streaking across the entire TLC plate despite changing the Hexane/EtOAc ratio? A: Adjusting the macroscopic polarity of your solvent (Hexane/EtOAc) only alters partitioning; it does not disrupt the ionic binding between the basic secondary amine and the acidic silica[1]. You must add 1% TEA to your TLC developing solvent to neutralize the silanols.

Q: I added TEA to my eluent, but the column still yielded broad, overlapping peaks. What went wrong? A: You likely failed to pre-treat the column. If you simply load the sample and run the basic eluent, the target amine will interact with the active silanols at the top of the column before the TEA has a chance to neutralize them. You must flush the packed column with at least 2 Column Volumes (CV) of your TEA-containing eluent prior to loading the sample.

Q: How do I separate the target product from unreacted 3-bromophenethylamine? A: 3-Bromophenethylamine is a primary amine, which is significantly more polar and less sterically hindered than your target secondary amine (which is shielded by the bulky Boc-piperidine ring). On a TEA-deactivated column, your target product will elute first. Use a shallow gradient (e.g., starting at 10% EtOAc in Hexanes + 1% TEA) to maximize the resolution between these two amines.

Part 3: Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Step 1: TLC Optimization

  • Prepare an eluent of Hexane/EtOAc (e.g., 7:3) containing exactly 1% TEA (v/v).

  • Validation Check: Spot the crude mixture. Visualize under UV 254 nm (detects the bromophenyl ring) and stain with Ninhydrin (detects the amine). The target should appear as a tight, round spot with an Rf of ~0.3–0.4.

Step 2: Column Packing & Pre-treatment

  • Slurry-pack Silica Gel 60 using Hexanes.

  • Flush the column with 2 Column Volumes (CV) of Hexanes containing 1% TEA.

  • Validation Check: Collect a few drops of the eluent exiting the column and test with wet pH indicator paper. It must read pH > 8. If it is neutral, the silica is still absorbing TEA; continue flushing.

Step 3: Dry Loading

  • Dissolve the crude reductive amination mixture in a minimum amount of Dichloromethane (DCM).

  • Add a small amount of deactivated silica gel (or Celite) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column bed.

Step 4: Gradient Elution & Fraction Collection

  • Elute using a step gradient: 10% EtOAc in Hexanes (1% TEA) → 30% EtOAc in Hexanes (1% TEA).

  • Validation Check: Spot fractions on TLC. Only pool fractions that are both UV-active (254 nm) AND stain pink/purple with Ninhydrin.

G Crude Crude Reaction Mixture (Reductive Amination) TLC TLC Optimization (UV 254nm + Ninhydrin) Crude->TLC Prep Column Packing (Silica Gel 60) TLC->Prep Deactivate Column Pre-treatment (1% TEA in Hexanes) Prep->Deactivate Load Dry Loading (Celite or Silica) Deactivate->Load Elute Gradient Elution (Hexane/EtOAc/TEA) Load->Elute Collect Fraction Collection & Purity Check Elute->Collect

Optimized workflow for the purification of Boc-protected secondary amines.

Part 4: Quantitative Data Presentation

The following table summarizes the effects of different eluent modifiers on the chromatographic behavior of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine.

Solvent SystemBasic ModifierRetention Factor (Rf)*Peak Shape / ResolutionRecommendation
Hexane / EtOAc (1:1)None0.1 - 0.4 (Streak)Severe tailing, poor recoveryDo not use for preparative runs[1].
Hexane / EtOAc (1:1)1% TEA0.35Sharp, symmetricalOptimal for standard purification[2].
DCM / MeOH (9:1)None0.2 - 0.6 (Streak)Tailing, co-elutionAvoid; poor resolution from primary amines.
DCM / MeOH (9:1)1% NH₄OH (aq)0.50Sharp, but fast elutionUse only if highly polar impurities remain.

*Rf values are approximate and depend on exact silica activity and ambient humidity.

Part 5: Frequently Asked Questions (FAQs)

Q: Is there a risk of the Boc group falling off during silica gel chromatography? A: While the Boc (tert-butyloxycarbonyl) protecting group is generally stable on standard silica gel, highly active or slightly acidic batches of silica can occasionally cause partial deprotection during prolonged columns. The addition of TEA not only prevents amine tailing but also buffers the system, completely eliminating the risk of acid-catalyzed Boc cleavage[3].

Q: Can I use Alumina instead of Silica Gel? A: Yes, basic alumina is an excellent alternative for secondary amines as it inherently lacks acidic silanols. However, silica gel is significantly more cost-effective, handles higher loading capacities, and provides better resolution for complex reductive amination mixtures when properly deactivated with TEA.

Q: How do I remove the residual TEA from my purified product? A: TEA has a boiling point of ~89°C. It can usually be removed by extended drying under high vacuum (lyophilizer or Schlenk line). If traces remain, dissolve the product in a volatile solvent like diethyl ether or DCM, and wash with saturated aqueous NaHCO₃, followed by brine, then re-concentrate.

References

  • Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1) - PMC - NIH. National Institutes of Health. Available at:[Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Substitution on Piperidines

Welcome to the technical support center for optimizing nucleophilic substitution reactions on piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions on piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their N-alkylation and related substitution reactions. Here, we move beyond simple protocols to explore the underlying principles that govern these transformations, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for N-alkylation of piperidines, and why does it vary so widely?

A1: The optimal temperature for N-alkylation of piperidines is highly dependent on the specific reactants and conditions, leading to a broad operational range from as low as -78°C to over 300°C.[1][2] The primary factors influencing the choice of temperature are:

  • Reactivity of the Electrophile: Highly reactive alkylating agents, such as primary alkyl iodides or benzyl bromides, often react efficiently at or below room temperature (20-25°C).[3] Less reactive electrophiles, like alkyl chlorides or secondary alkyl halides, may require heating to achieve a reasonable reaction rate.

  • Nucleophilicity of the Piperidine: Substitution on the piperidine ring can influence its nucleophilicity. Steric hindrance near the nitrogen atom may necessitate higher temperatures to overcome the increased activation energy barrier.

  • Solvent Choice: The solvent affects the solubility of reactants and can influence the energy of the transition state. Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common choices and often allow for reactions at moderate temperatures.[3]

  • Catalysis: In some cases, such as N-alkylation using alcohols, high temperatures (200-300°C) and a catalyst are required to facilitate the reaction, which proceeds through a hydrogen-borrowing mechanism.[2]

  • Controlling Selectivity: Very low temperatures (e.g., -78°C) are often employed when using highly reactive organometallic reagents or when trying to control the regioselectivity of a reaction by kinetically favoring one pathway over another.[1]

Q2: How does temperature generally affect the rate of a nucleophilic substitution reaction on piperidine?

A2: In general, increasing the reaction temperature increases the reaction rate. This relationship is described by the Arrhenius equation, which states that the rate constant of a reaction is exponentially related to the negative of the activation energy divided by the temperature. Essentially, higher temperatures provide more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which leads to a greater proportion of molecules having sufficient energy to overcome the activation barrier. For many piperidine substitution reactions, a moderate increase in temperature (e.g., from room temperature to 50-70°C) can significantly reduce the reaction time.[3]

Q3: Can increasing the temperature have negative consequences on my reaction?

A3: Yes, while higher temperatures increase the reaction rate, they can also lead to several undesirable outcomes:

  • Increased Side Products: Higher temperatures can provide enough energy to overcome the activation barriers for competing side reactions, most notably elimination reactions (E2).[4]

  • Over-alkylation: In N-alkylation, the desired tertiary amine product can itself act as a nucleophile and react with another molecule of the alkylating agent to form a quaternary ammonium salt.[5] This is often more prevalent at higher temperatures.

  • Degradation: Although piperidine itself is thermally stable to high temperatures (above 160°C in some applications), reactants or products may be thermally labile and can decompose at elevated temperatures.

A systematic approach to optimizing temperature is crucial to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing side reactions and degradation.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during nucleophilic substitution on piperidines and provides a structured approach to troubleshooting through temperature optimization.

Issue 1: Low or No Product Yield at Room Temperature

If you observe a slow or incomplete reaction, the system may not have enough energy to overcome the activation barrier efficiently.

Troubleshooting Workflow:

Workflow for addressing low reaction yield.

Causality Explained: The activation energy (Ea) for a reaction is the minimum energy required for a reaction to occur. For less reactive substrates, such as alkyl chlorides (which have a stronger C-Cl bond compared to C-Br or C-I) or sterically hindered molecules, the Ea is higher. By increasing the temperature, you increase the average kinetic energy of the molecules, meaning a larger fraction of them will have sufficient energy to react upon collision, thus increasing the reaction rate.

Issue 2: Significant Formation of an Alkene Byproduct

The presence of an alkene derived from your alkylating agent is a strong indicator of a competing elimination reaction (typically E2).

Troubleshooting Workflow:

Workflow for managing elimination side reactions.

Causality Explained: Both substitution (Sₙ2) and elimination (E2) pathways compete. The transition state for elimination involves the breaking and forming of more bonds than in substitution, leading to a higher activation energy but also a more positive entropy of activation (ΔS‡). According to the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡), the TΔS‡ term becomes more significant at higher temperatures. Since ΔS‡ is more positive for elimination, increasing T will lower the activation free energy (ΔG‡) for elimination more than for substitution, thus favoring the elimination pathway.[4]

Table 1: General Effect of Temperature on Substitution vs. Elimination

TemperatureFavored PathwayTypical ByproductRationale
Low (~0°C or below)Sₙ2 (Substitution)MinimalThe "-TΔS‡" term in the Gibbs free energy equation is small, so the reaction is primarily controlled by the enthalpy of activation (ΔH‡), which is typically lower for Sₙ2.
Moderate (~20-50°C)Generally Sₙ2, but E2 risk increasesTrace to minor alkeneA good balance for many common alkylations where the Sₙ2 pathway is still dominant but the rate is enhanced.
High (>80°C)E2 (Elimination)Significant alkeneThe "-TΔS‡" term becomes large and negative, significantly lowering the activation energy for elimination, making it the dominant pathway.[4]
Issue 3: Formation of Quaternary Ammonium Salt

This indicates over-alkylation, where the N-alkylated piperidine product reacts further with the alkylating agent.

Troubleshooting Workflow:

  • Lower the Reaction Temperature: The rate of the second alkylation step is also temperature-dependent. Lowering the temperature will slow down both the first and second alkylation, but can often improve selectivity for mono-alkylation.

  • Slow Addition of Alkylating Agent: This is a crucial technique. By using a syringe pump to add the alkylating agent over several hours, you maintain a low instantaneous concentration of the electrophile, ensuring it is more likely to react with the starting piperidine (present in higher concentration) than the N-alkylated product.[3]

  • Control Stoichiometry: Use a slight excess of the piperidine (e.g., 1.1-1.2 equivalents) relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the starting material.[5]

Experimental Protocol: Systematic Temperature Optimization

This protocol provides a general method for determining the optimal reaction temperature for the N-alkylation of a piperidine with an alkyl bromide.

Materials:

  • Piperidine derivative (1.1 eq)

  • Alkyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Reaction vials, magnetic stir bars, and heating block with temperature control

  • TLC plates and/or LC-MS for analysis

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the piperidine derivative, K₂CO₃, and a magnetic stir bar to four separate reaction vials.

  • Solvent Addition: Add anhydrous MeCN to each vial to achieve a consistent concentration (e.g., 0.2 M).

  • Temperature Equilibration: Place the vials in a heating block and set them to four different temperatures. A good starting range would be 20°C, 40°C, 60°C, and 80°C. Allow the mixtures to stir for 10-15 minutes to reach the set temperature.

  • Reaction Initiation: Add the alkyl bromide to each vial simultaneously.

  • Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot with a drop of water, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by TLC and/or LC-MS.

  • Analysis:

    • On the TLC plate, visualize the consumption of starting materials and the formation of the desired product and any byproducts.

    • Use LC-MS to quantify the relative ratios of starting material, product, and major byproducts (such as the elimination product or the quaternary salt) at each time point and temperature.

Table 2: Example Reaction Conditions for N-Alkylation of Piperidines

Piperidine DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine2-Phenethyl bromideAl₂O₃-KOHMeCNRoom Temp180[6]
PiperidineAlkyl HalideDIPEAMeCNRoom Temp-<70[6]
Piperidinen-PropanolRaNin-Propanol300Flow-[2]
N-p-bromophenylsulfonyl-piperidineMethyl Phenyl DiazoacetateRh₂(R-TPPTTL)₄CH₂Cl₂39-87[7]
5-amino-1-pentanol (forms piperidine in situ)Methanolγ-Al₂O₃scCO₂310-340Flow94-96[8]

References

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]

  • Chemistry – A European Journal. (2015). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Gustavus Adolphus College. (n.d.). Solution Kinetics of a SN2 Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 3-Bromophenethylamine (3-BPEA)

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of removing unreacted nucleophiles from complex reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of removing unreacted nucleophiles from complex reaction mixtures. This guide provides authoritative, field-proven methodologies for the selective removal of 3-bromophenethylamine (3-BPEA) following amide couplings, reductive aminations, or alkylation reactions.

Causality & Chemical Grounding: The "Why" Behind the Workflow

Understanding the physicochemical properties of 3-BPEA is critical for designing an effective purification strategy. 3-BPEA is a highly reactive, lipophilic primary amine. Any successful removal strategy must exploit either its basicity or its nucleophilicity.

Table 1: Physicochemical Properties of 3-BPEA and Purification Implications

PropertyValueCausality for Purification Strategy
pKa 9.79 – 9.83Highly basic. Requires an aqueous wash at pH < 7.8 to ensure >99% protonation into a water-soluble ammonium salt[1].
Nucleophilicity High (1° Amine)Rapidly attacks electrophiles. Makes it an ideal candidate for covalent sequestration using electrophilic scavenger resins[2].
Lipophilicity ModerateThe bromophenyl ring drives partitioning into organic solvents (DCM, EtOAc) unless fully ionized by a strong or moderate acid[3].
Physical State Liquid (BP: 239-240 °C)Non-volatile under standard rotary evaporation conditions; cannot be removed via simple vacuum concentration[1].

Troubleshooting FAQs

Q: Why is 3-BPEA persisting in my organic layer after a standard aqueous wash? A: 3-BPEA has a pKa of approximately 9.8[1]. If your aqueous wash is not sufficiently acidic (e.g., using pure water or neutral brine), the amine remains unprotonated and highly soluble in organic solvents like dichloromethane (DCM) or ethyl acetate[3]. To effectively partition 3-BPEA into the aqueous layer, the pH of the wash must be at least two units below its pKa (pH < 7.8)[4].

Q: I am synthesizing a secondary or tertiary amine product. How do I remove unreacted 3-BPEA without extracting my product? A: Standard acid-base extraction will protonate both your basic product and 3-BPEA, pulling both into the aqueous phase[4]. Instead, utilize a covalent scavenger resin such as Polymer-Supported Isocyanate (PS-NCO)[5]. PS-NCO reacts rapidly with primary amines like 3-BPEA to form a covalently bound urea[6]. Sterically hindered tertiary amines do not react and remain freely soluble in the organic filtrate.

Q: What is the recommended stoichiometry for PS-NCO resin? A: We recommend adding 2.0 to 3.0 equivalents of PS-NCO resin relative to the theoretical excess of 3-BPEA[6]. Because the reactive sites are immobilized on a solid matrix, a stoichiometric excess drives the sequestration kinetics to completion, typically within 1 to 2 hours at room temperature[5].

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction (For Neutral or Acidic Products)

Use this protocol when your desired product does not contain a basic amine.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • Acidic Wash: Transfer to a separatory funnel and wash the organic layer with 3 volumes of 1M HCl. Note: If your product is mildly acid-sensitive, substitute 1M HCl with 10% aqueous citric acid.

  • Self-Validation Check: Test the pH of the aqueous phase after the wash. It must remain highly acidic (pH < 3). If the pH is higher, the acid has been neutralized by the excess amine; add more acid and re-wash[4].

  • Separation: Separate the layers. The unreacted 3-BPEA is now sequestered in the aqueous layer as a water-soluble ammonium salt[3].

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified product.

Protocol B: PS-NCO Scavenging (For Basic or Acid-Sensitive Products)

Use this protocol when acid-base extraction would compromise your product.

  • Solvent Exchange: Dissolve the crude mixture in an inert, non-nucleophilic solvent (e.g., DCM, THF, or DMF). Critical: Do not use alcoholic solvents (MeOH, EtOH) as they will slowly react with the isocyanate groups, degrading the resin's capacity.

  • Resin Addition: Add 2.5 equivalents of PS-Isocyanate resin (typical loading ~1.1 - 1.5 mmol/g) based on the estimated unreacted 3-BPEA[5].

  • Incubation: Agitate the suspension gently on an orbital shaker for 2 hours at room temperature. Causality: Gentle shaking is preferred over magnetic stirring to prevent mechanical shearing of the polymer beads, which can generate fine particulates that clog filters.

  • Filtration: Filter the suspension through a sintered glass funnel or a solid-phase extraction (SPE) frit[6].

  • Elution & Self-Validation: Wash the resin bed with 2 column volumes of DCM to elute the trapped product. Perform TLC or LC-MS on the filtrate; the complete absence of the 3-BPEA mass (m/z ~200/202) confirms successful scavenging[1].

Workflows and Logical Relationships

DecisionTree Start Crude Mixture containing Unreacted 3-BPEA Q1 Is the desired product a basic amine? Start->Q1 Q2 Is the desired product acid-sensitive? Q1->Q2 No Resin Use PS-NCO Scavenger Resin (Covalent Filtration) Q1->Resin Yes WeakAcid Wash with 10% Citric Acid (Mild Protonation) Q2->WeakAcid Yes StrongAcid Wash with 1M HCl (Strong Protonation) Q2->StrongAcid No

Decision matrix for selecting a 3-BPEA purification strategy.

ScavengerMechanism Step1 Soluble 3-BPEA (Primary Amine) Step3 Covalent Capture (Urea Bond Formation) Step1->Step3 Step2 PS-Isocyanate Resin (Electrophilic Beads) Step2->Step3 Step4 Immobilized Impurity (Removed via Filtration) Step3->Step4 Step5 Pure Product (Remains in Filtrate) Step3->Step5

Mechanism of action for polymer-supported isocyanate (PS-NCO) scavenging.

References

  • Title: 3-BROMOPHENETHYLAMINE Four Chongqing Chemdad Co.
  • Title: 4.
  • Source: studylib.
  • Source: acs.
  • Source: google.
  • Source: thieme-connect.
  • Source: thieme-connect.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine . It is designed for medicinal chemists and analytical scientists requiring...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this intermediate, which often serves as a scaffold for GPCR ligands and kinase inhibitors.

The Analytical Challenge

The molecule (CAS: 887583-95-1) combines a semi-rigid aliphatic heterocycle (Boc-piperidine) with a flexible aromatic linker. The primary analytical challenge lies in the 2.5 – 3.0 ppm region , where the piperidine methine proton (


) often overlaps with the ethyl linker protons. Furthermore, the secondary amine (NH)  is sensitive to solvent exchange, altering the multiplicity of adjacent protons.

This guide compares the spectral performance of Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
and establishes a protocol for distinguishing the critical 3-bromo substitution pattern from its common 4-bromo regioisomer impurity.
Molecular Architecture & Proton Assignment

To ensure precise assignment, we define the proton environments below.

G Boc Boc Group (A) ~1.45 ppm (s, 9H) PipN Piperidine N-CH2 (B) ~4.0 ppm (br d) Boc->PipN Protects PipC Piperidine C4-H (C) ~2.6 ppm (m) PipN->PipC Ring LinkN Linker N-CH2 (D) ~2.8 ppm (t) PipC->LinkN Amine Bond LinkAr Linker Ar-CH2 (E) ~2.7 ppm (t) LinkN->LinkAr Ethyl Chain Ar 3-Bromo Aromatic (F) 7.1-7.4 ppm (m) LinkAr->Ar Attached

Figure 1: Proton connectivity and expected chemical shift environments. Note the proximity of environments C, D, and E.

Comparative Analysis: Solvent Performance

The choice of solvent drastically affects the resolution of the secondary amine and the distinctness of the methylene signals.

Scenario A: Routine Verification (

)
  • Performance: Excellent for resolving the Boc group and the aromatic region.

  • Limitation: The secondary amine (

    
    ) proton is typically broad or invisible due to rapid exchange. Consequently, the adjacent methylene protons (
    
    
    
    ) often appear as a simple triplet rather than a quartet/multiplet.
  • Risk: Acidic impurities (e.g., residual HCl from deprotection attempts) can cause significant shifting (~0.5 ppm downfield) of the signals near the nitrogen.

Scenario B: Detailed Structural Elucidation (

)
  • Performance: Superior for observing exchangeable protons. The

    
     signal becomes a distinct broad singlet or multiplet (if dry).
    
  • Advantage: Separates the water peak (3.33 ppm) from the critical methine/methylene region (2.5-3.0 ppm), whereas in

    
    , water (1.56 ppm) can obscure the 
    
    
    
    -piperidine protons.
  • Critical Insight: In DMSO, the aromatic region often shows slightly better separation between the singlet (H2) and the doublet (H4/H6) of the 3-bromo ring due to polarity-induced shifts.

Comparative Data Table (Predicted)
Proton EnvironmentLabelShift (

)
Shift (

)
MultiplicityIntegration
Boc-methyl A1.451.39Singlet (s)9H
Piperidine

-CH2
-1.25 - 1.351.15 - 1.25Multiplet (m)2H
Piperidine

-CH2
-1.85 - 1.951.75 - 1.85Broad Doublet2H
Piperidine C4-H C2.60 - 2.682.55 - 2.65Multiplet1H
Linker Ar-CH2 E2.752.72Triplet (

Hz)
2H
Linker N-CH2 D2.882.80Triplet (

Hz)
2H
Piperidine

-CH2
B4.053.95Broad Doublet2H
Aromatic H-6/H-4 F7.15 - 7.207.20 - 7.30Doublet/Multiplet2H
Aromatic H-5 F7.257.35Triplet1H
Aromatic H-2 F7.387.45Singlet (distinct)1H
Amine NH -Broad/Invisible~2.0 - 3.5Broad Singlet1H

Note: In


, the region 2.60–2.90 ppm contains 5 protons (C, D, E). In lower-field instruments (<400 MHz), this may appear as a complex overlapping envelope.
Regioisomer Discrimination (The "3-Bromo" Check)

A common synthetic failure mode is the use of 4-bromophenethylamine instead of the 3-bromo isomer. NMR is the definitive tool to distinguish these.

  • 3-Bromo (Target): Asymmetric aromatic region. Look for the isolated singlet at ~7.4 ppm (H2, flanked by Br and alkyl group) and a triplet at ~7.2 ppm (H5).

  • 4-Bromo (Impurity): Symmetric

    
     system. You will see two distinct doublets  (roofing effect) integrating to 2H each. The absence of a singlet in the aromatic region is a "No-Go" signal.
    
Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Shake-Test" protocol if using


.

Protocol Start Sample Preparation 10mg in 0.6mL CDCl3 Acquire Acquire 1H Spectrum (NS=16, D1=2s) Start->Acquire Check Check 2.6-3.0 ppm Region Is integration > 5H? Acquire->Check Dry Drying Step Add K2CO3 or Molecular Sieves Check->Dry Yes (Wet) D2O D2O Shake Test Add 1 drop D2O, shake, settle Check->D2O No (Ambiguous) Dry->Acquire ReAcquire Re-acquire Spectrum D2O->ReAcquire Result Validation: NH peak disappears Coupling simplifies ReAcquire->Result

Figure 2: Workflow for resolving amine/moisture ambiguity in chloroform.

Step-by-Step Methodology:

  • Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Acquisition: Use a relaxation delay (

    
    ) of at least 2.0 seconds to ensure accurate integration of the aromatic protons relative to the intense Boc singlet.
    
  • Processing: Reference the spectrum to the residual solvent peak (

    
    : 7.26 ppm; 
    
    
    
    : 2.50 ppm).
  • Integration Check: Calibrate the Boc singlet to 9.00H. The aromatic region must integrate to exactly 4.00H. If aromatic integration is <4H, check for T1 relaxation issues or paramagnetic impurities.

  • Impurity Scan: Check for 1-Boc-4-piperidone (triplet at ~2.44 ppm) and 3-bromophenethylamine (broad singlet

    
     at ~1.5 ppm, often shifting).
    
References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem.1997 , 62, 7512–7515. Link

  • SDBS Web: Spectral Database for Organic Compounds. "3-Bromophenethylamine H-NMR." National Institute of Advanced Industrial Science and Technology (AIST).[2][3] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Clayden, J. et al.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.

Sources

Comparative

Comprehensive LC-MS/MS Fragmentation Guide: 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine vs. Structural Analogs

Executive Summary In modern drug discovery, piperidine derivatives serve as ubiquitous pharmacophores, often requiring temporary functionalization with protecting groups like tert-butyloxycarbonyl (Boc) to direct regiose...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, piperidine derivatives serve as ubiquitous pharmacophores, often requiring temporary functionalization with protecting groups like tert-butyloxycarbonyl (Boc) to direct regioselective synthesis. 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a highly versatile building block. Accurately characterizing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of gas-phase ion chemistry.

This guide provides an objective, mechanistic comparison of the collision-induced dissociation (CID) behavior of this compound against its deprotected and halogen-substituted analogs. By leveraging the unique isotopic signature of bromine and the predictable lability of the Boc group, researchers can establish a self-validating analytical framework for structural confirmation.

Structural & Isotopic Signatures

The Bromine Isotope Effect: A Built-In Mass Tag

A defining feature of this compound is the presence of a bromine atom on the phenyl ring. Bromine naturally exists as two stable isotopes,


Br and 

Br, in a nearly 1:1 relative abundance (50.69% and 49.31%, respectively)[1]. In positive electrospray ionization (ESI+), the intact protonated molecule

appears as a distinct doublet at m/z 383.13 and 385.13 .

Causality in Analysis: This 1:1 isotopic pattern acts as an internal validation mechanism. Any fragment ion generated during MS/MS that retains the bromophenyl moiety will perfectly replicate this 2 Da-separated doublet. Fragments lacking this signature indicate a cleavage event that expelled the bromine-containing structural domain[2].

The Boc Protecting Group Lability

The Boc group is engineered to be acid-labile in solution, but it is equally susceptible to energetic fragmentation in the gas phase. Under CID conditions, protonation at the carbamate oxygen or the piperidine nitrogen weakens the adjacent C-O and C-N bonds. This initiates a thermodynamically driven elimination reaction, releasing neutral isobutylene (56 Da) and carbon dioxide (44 Da)[3][4].

Mechanistic Fragmentation Pathways

When the precursor doublet (m/z 383/385) is isolated and subjected to CID, the molecule undergoes two primary competitive fragmentation pathways.

  • Pathway A: Boc Deprotection (The 100 Da Loss) The most kinetically favored pathway is the loss of the Boc group. This can occur sequentially—loss of isobutylene to form an intermediate at m/z 327/329, followed by the loss of CO

    
    —or as a concerted loss of 100 Da[3]. This yields a highly abundant diagnostic fragment at m/z 283 / 285 , representing the deprotected 4-[2-(3-bromo-phenyl)-ethylamino]-piperidine core.
    
  • Pathway B: Aliphatic C-N Cleavage Following the loss of the Boc group, increasing the collision energy induces cleavage of the exocyclic C-N bond connecting the piperidine ring to the ethyl linker. This results in the formation of the bromophenylethyl cation (m/z 183 / 185) and the expulsion of the neutral piperidine core, or conversely, charge retention on the piperidine core (m/z 101) [5][6].

Fragmentation Precursor [M+H]+ m/z 383 / 385 (1:1 Isotope Ratio) Int1 Loss of Isobutylene [-56 Da] m/z 327 / 329 Precursor->Int1 - C4H8 DeBoc Loss of CO2 [-44 Da] m/z 283 / 285 Precursor->DeBoc Direct Boc Loss (-100 Da) Int1->DeBoc - CO2 Bromophenyl Bromophenylethyl Cation m/z 183 / 185 DeBoc->Bromophenyl Exocyclic C-N Cleavage Piperidine Piperidine Core Fragment m/z 101 DeBoc->Piperidine Exocyclic C-N Cleavage

Mechanistic CID fragmentation pathway of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine.

Comparative Analysis: Performance Against Alternatives

To objectively validate the structural assignment of this compound, it is critical to compare its fragmentation behavior against structurally related analogs. Table 1 outlines the LC-MS/MS performance of the target compound compared to its deprotected (free amine) counterpart and a chloro-substituted analog.

Table 1: Comparative LC-MS/MS Fragmentation Data

CompoundPrecursor

(m/z)
Primary CID Fragment (m/z)Secondary CID Fragment (m/z)Diagnostic Isotope Pattern
1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine 383 / 385283 / 285 (-Boc)183 / 185 (C-N Cleavage)1:1 (

Br /

Br)
4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (Free Amine)283 / 285183 / 185 (C-N Cleavage)266 / 268 (-NH

)
1:1 (

Br /

Br)
1-Boc-4-[2-(3-chloro-phenyl)-ethylamino]-piperidine (Chloro Analog)339 / 341239 / 241 (-Boc)139 / 141 (C-N Cleavage)3:1 (

Cl /

Cl)

Analytical Insights:

  • Protecting Group Verification: The free amine analog completely lacks the 100 Da neutral loss, confirming that the m/z 383

    
     283 transition is exclusively diagnostic of the intact Boc group[3].
    
  • Halogen Differentiation: Replacing bromine with chlorine shifts the isotopic ratio from 1:1 to 3:1 (due to the natural abundance of

    
    Cl and 
    
    
    
    Cl). This allows analysts to definitively rule out cross-contamination between different halogenated building blocks during library synthesis[1].

Experimental Protocol: Standardized LC-MS/MS Workflow

To ensure reproducibility and self-validating results, the following methodology must be strictly adhered to when characterizing piperidine building blocks.

Step 1: Sample Preparation

  • Procedure: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a crucial proton donor, driving the equilibrium toward the formation of the

    
     ion required for positive-mode ESI.
    

Step 2: Chromatographic Separation

  • Column: C18 Reversed-Phase UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Gradient: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Causality: The hydrophobic Boc group and bromophenyl ring ensure strong retention on the C18 stationary phase, allowing for the separation of the intact molecule from any pre-degraded free amine impurities.

Step 3: ESI(+) Ionization & Precursor Isolation

  • Parameters: Capillary voltage at 3.5 kV; Desolvation temperature at 350°C.

  • Isolation: Program the Q1 quadrupole to isolate the specific isotopic doublet window (m/z 383.1 and 385.1).

Step 4: Collision-Induced Dissociation (CID)

  • Parameters: Apply a Normalized Collision Energy (NCE) ramp of 20–35 eV using Argon or Nitrogen as the collision gas.

  • Causality: A ramped collision energy ensures the capture of both low-energy fragmentation events (Boc loss) and high-energy events (piperidine ring collapse) in a single composite MS/MS spectrum[6].

Workflow Prep 1. Sample Prep (0.1% FA in ACN/H2O) LC 2. UHPLC Separation (C18 Column) Prep->LC ESI 3. ESI(+) Ionization Protonation LC->ESI Q1 4. Q1 Isolation m/z 383 & 385 ESI->Q1 CID 5. CID Cell (20-35 eV) Q1->CID TOF 6. HRMS Detection (Isotope Validation) CID->TOF

Standardized LC-MS/MS experimental workflow for piperidine building block characterization.

References

  • 6.4: Isotope Abundance - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds. PubMed.[Link]

  • Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis. Frontiers in Chemistry.[Link]

  • Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety. ResearchGate.[Link]

Sources

Validation

A Comparative Guide to HPLC Purity Standards for 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex synthetic intermediates like 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for purity determination, alongside alternative analytical techniques, grounded in scientific principles and practical application.

The Critical Role of Purity for 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS No. 887583-95-1, Molecular Formula: C18H27BrN2O2) is a sophisticated intermediate whose structural integrity directly influences the quality of the final API.[1][2] Impurities, which can be process-related, degradation products, or enantiomeric in nature, can have significant consequences, including altered pharmacological activity, increased toxicity, or reduced stability of the drug product.[3] Therefore, a robust analytical strategy to ensure its purity is a non-negotiable aspect of drug development.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the purity analysis of moderately polar, non-volatile pharmaceutical intermediates like our target compound.[4] Its high resolution, sensitivity, and reproducibility make it the industry standard.

The "Why" Behind the HPLC Method Development

A successful HPLC method is not a matter of chance but of systematic development based on the physicochemical properties of the analyte.[5] For 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine, a basic compound due to the secondary amine in the piperidine ring, several factors must be considered to achieve optimal separation and peak shape.

  • Column Selection: A C18 column is the workhorse for RP-HPLC, offering excellent retention and separation of a wide range of organic molecules. The non-polar stationary phase interacts with the non-polar regions of the analyte.

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving good peak shape and resolution. For basic compounds like our target molecule, peak tailing can be a significant issue due to the interaction of the basic amine with acidic silanol groups on the silica-based column packing. To mitigate this, an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This protonates the analyte, ensuring a consistent charge state, and also suppresses the ionization of residual silanol groups, leading to symmetrical peaks. A typical mobile phase system would consist of an aqueous component (A) and an organic solvent like acetonitrile or methanol (B), both containing a small percentage of an acidic modifier.

  • Detection: The presence of the bromophenyl group in the molecule provides a strong chromophore, making UV detection a suitable and sensitive choice. A photodiode array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths, which is useful for peak purity assessment and impurity identification.

Experimental Protocol: RP-HPLC Purity Determination

Objective: To determine the purity of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine and quantify its impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) Detector

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution and efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape for the basic analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B (re-equilibration)A gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 220 nmA wavelength where the bromophenyl chromophore exhibits strong absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for HPLC purity analysis.

Comparative Analysis of Purity Determination Methods

While HPLC is the primary method for purity analysis, orthogonal techniques are crucial for a comprehensive understanding of a compound's purity profile. These alternative methods can provide complementary information and help in validating the HPLC results.

MethodPrincipleAdvantagesLimitationsTypical Purity Range
RP-HPLC Differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.High resolution, high sensitivity, suitable for a wide range of compounds, well-established and validated.May not be suitable for highly volatile or thermally labile compounds. Requires a reference standard for absolute quantification.95-100%
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[6][7]Absolute quantification without the need for an identical reference standard.[7] Provides structural information. Non-destructive.[7]Lower sensitivity compared to HPLC. Requires a highly pure internal standard.[6] Can be complex for molecules with overlapping signals.98-100%
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions as a function of temperature. Purity is determined based on the melting point depression.[8][9]Provides a measure of absolute purity.[5] Fast and requires small sample amounts.Only applicable to crystalline solids with a sharp melting point.[4][5] Not suitable for compounds that decompose upon melting.[5]>98%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and selectivity. Provides structural information from mass spectra.Limited to volatile and thermally stable compounds. Derivatization may be required for polar compounds like amines, which can add complexity.[10]95-100%
Illustrative Purity Data Comparison

The following table presents illustrative data from the analysis of a single batch of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine using different analytical techniques.

Analytical MethodPurity (%)Major Impurity Detected (%)Comments
RP-HPLC 99.50.2 (Unidentified, RRT 1.2)High resolution, baseline separation of all peaks.
qNMR 99.3Not quantifiableConfirmed the structure of the main component. Minor impurities observed but below the limit of quantification.
DSC 99.6Not applicableA sharp melting endotherm was observed, indicating high purity.
GC-MS 99.40.3 (Starting material)The compound was thermally stable under the GC conditions.

In-Depth Look at Alternative Methods

Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method that determines purity based on the fundamental properties of atomic nuclei.[11]

Experimental Protocol: qNMR Purity Determination

Objective: To determine the absolute purity of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • Deuterated solvent (e.g., DMSO-d6)

  • High-purity internal standard (e.g., maleic acid)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition and Processing:

  • Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:[6]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that can be used to determine the purity of crystalline organic compounds.[4][5]

Experimental Protocol: DSC Purity Determination

Objective: To determine the purity of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine by measuring its melting behavior.

Instrumentation:

  • Differential Scanning Calorimeter

Sample Preparation:

  • Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.

Data Acquisition:

  • Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.

  • Record the heat flow as a function of temperature.

Data Analysis:

  • The purity is calculated based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most modern DSC software has a built-in function for purity calculation.

Logical Framework for Purity Method Selection

The choice of analytical method is dictated by the stage of drug development, the nature of the sample, and the information required.

Method_Selection Start Purity Analysis Required for 1-Boc-4-[...]-piperidine IsRoutine Routine Quality Control? Start->IsRoutine NeedAbsolute Absolute Quantification Needed? IsRoutine->NeedAbsolute No HPLC Use Validated HPLC Method IsRoutine->HPLC Yes IsCrystalline Is the sample crystalline? IsVolatile Potential Volatile Impurities? IsCrystalline->IsVolatile No DSC Use DSC for Orthogonal Check IsCrystalline->DSC Yes NeedAbsolute->IsCrystalline No qNMR Use qNMR NeedAbsolute->qNMR Yes GCMS Use GC-MS IsVolatile->GCMS Yes

Caption: Decision tree for selecting the appropriate purity analysis method.

Conclusion: An Integrated Approach to Purity Assurance

For a critical pharmaceutical intermediate like 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine, a single analytical method, even one as robust as HPLC, is often insufficient to fully characterize its purity. A comprehensive and trustworthy purity assessment relies on an integrated approach. RP-HPLC serves as the primary tool for routine quality control, offering high resolution and sensitivity for separating and quantifying impurities. However, for establishing a reference standard or for a more in-depth investigation, orthogonal methods like qNMR and DSC are invaluable. qNMR provides absolute quantification without the need for a specific reference material, while DSC offers a rapid assessment of the total mole fraction of impurities in crystalline samples. GC-MS is a powerful tool for identifying and quantifying volatile or thermally stable impurities that may not be amenable to HPLC analysis. By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can ensure the highest quality of their intermediates, paving the way for safer and more effective medicines.

References

  • HPLC Method Development Steps For Pharmaceuticals: How To Make. (2024, November 16). Pharma Pathway. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • Purity Determination by DSC. Creative Biolabs. [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. [Link]

  • HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition. Elsevier. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009, April 5). PubMed. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR). University of Illinois Chicago. [Link]

  • 1-boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine. Reagent Database. [Link]

  • Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

Sources

Comparative

Comparative Guide: 3-Bromo vs. 4-Bromo Piperidine Derivatives in Drug Design

The following guide provides a technical comparison of 3-bromo versus 4-bromo piperidine derivatives, designed for medicinal chemists and pharmacologists. It synthesizes structural, synthetic, and biological data to aid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of 3-bromo versus 4-bromo piperidine derivatives, designed for medicinal chemists and pharmacologists. It synthesizes structural, synthetic, and biological data to aid in scaffold selection for drug discovery campaigns.

Executive Summary

In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 70 FDA-approved drugs. The choice between 3-bromo and 4-bromo piperidine intermediates is rarely arbitrary; it dictates the spatial vector of substituents, the metabolic stability of the core, and the electronic environment of the basic nitrogen.

This guide objectively compares these two regioisomers. While 4-substituted derivatives often exhibit superior potency in sterically demanding pockets due to an extended linear vector, 3-substituted derivatives frequently offer enhanced selectivity and metabolic protection by disrupting planar symmetry and blocking "soft spots" for CYP450 oxidation.

Structural & Physicochemical Analysis[1][2][3]

Vector Analysis and Conformational Bias

The primary differentiator between 3-bromo and 4-bromo derivatives is the exit vector of the substituent relative to the nitrogen lone pair.

  • 4-Bromo Derivatives: The C4 position allows substituents to adopt an equatorial orientation in the chair conformation, minimizing 1,3-diaxial interactions. This creates a linear, rod-like topology ideal for reaching deep into hydrophobic pockets (e.g., Fentanyl, Donepezil).

  • 3-Bromo Derivatives: The C3 position introduces a "kink" in the molecule. Substituents here often suffer from greater steric strain (A(1,3) strain) if N-substituted.[1] This vector (approx. 120°) is critical for inducing receptor subtype selectivity by clashing with conserved residues in off-target proteins.

Reactivity and Stability (The "Self-Validating" Insight)

Critical Handling Note: A common failure mode in the lab is the instability of the free base of 3-bromopiperidine.

  • Mechanism: 3-bromopiperidine free base rapidly undergoes intramolecular nucleophilic displacement to form a bicyclic aziridinium ion . This highly electrophilic species leads to polymerization or rearrangement to pyrrolidine derivatives.

  • Protocol Requirement: Always store 3-bromo derivatives as HCl/HBr salts or N-Boc protected forms. Neutralization should only occur in situ during the coupling reaction.

Biological Activity Comparison

Case Study: Cathepsin K Inhibitors

A direct comparison of halogenated piperidine-3-carboxamides reveals a distinct positional preference for potency.

Experimental Observation: In a study of Cathepsin K inhibitors (bone resorption targets), the position of the halogen substituent on the piperidine ring significantly influenced IC50 values.

Scaffold PositionSubstituentIC50 (µM)Activity Trend
4-Position Chloro/Bromo0.08 - 0.5 High Potency
3-Position Chloro1.2 - 2.5Moderate Potency
3-Position Bromo> 5.0Low Potency

Analysis: The 4-position substituent (specifically 4-chloro or 4-bromo) facilitates optimal


 interactions with the Trp184 residue of Cathepsin K. The 3-bromo derivative, being bulkier and closer to the core, likely induces a steric clash that destabilizes the binding pose [1].
Case Study: EGFR Kinase Selectivity

While 4-substituted piperidines often yield higher potency, 3-substituted derivatives frequently yield higher selectivity.

Mechanism: In the design of EGFR inhibitors, shifting a hydrophobic group from the 4-position to the 3-position maintained affinity for the mutant receptor (T790M) but significantly reduced affinity for the wild-type receptor (EGFR-WT). The 3-position substituent acts as a "steric gatekeeper," exploiting subtle differences in the ATP-binding pocket volume between the mutant and wild-type kinase [2].

Metabolic Stability (CYP450)
  • 4-Position: The C4 position is a primary site for oxidative metabolism (hydroxylation) in unsubstituted piperidines. Placing a bromine or a substituent here blocks this metabolic soft spot.

  • 3-Position: Substituents at C3 can sterically hinder N-dealkylation, a common clearance pathway. However, if the C4 position remains open, it becomes a liability for rapid clearance.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting between 3-bromo and 4-bromo scaffolds based on structural requirements.

SAR_Logic Start Target Binding Pocket Analysis Pocket_Shape Pocket Shape? Start->Pocket_Shape Deep_Narrow Deep & Narrow (Linear Vector) Pocket_Shape->Deep_Narrow Requires Length Shallow_Wide Shallow & Wide (Angular Vector) Pocket_Shape->Shallow_Wide Requires Kink Select_4Br Select 4-Bromo Scaffold (Minimizes Steric Clash) Deep_Narrow->Select_4Br Select_3Br Select 3-Bromo Scaffold (Induces Selectivity) Shallow_Wide->Select_3Br Metabolism Metabolic Liability? Select_4Br->Metabolism Select_3Br->Metabolism Block_C4 Block C4 Oxidation Metabolism->Block_C4 High Clearance Steric_Shield Shield Nitrogen Metabolism->Steric_Shield N-Dealkylation Issue Block_C4->Select_4Br Steric_Shield->Select_3Br

Caption: Decision logic for scaffold selection based on binding pocket topology and metabolic stability requirements.

Experimental Protocols

Synthesis: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This protocol is optimized for coupling aryl boronic acids to N-Boc-3-bromo or N-Boc-4-bromo piperidine. The use of N-Boc is mandatory to prevent catalyst poisoning by the free amine.

Reagents:

  • Substrate: N-Boc-3-bromo-piperidine or N-Boc-4-bromo-piperidine (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: In a microwave vial, combine the bromo-piperidine, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes. Note: Oxygen causes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 quickly and seal the vial under Argon.

  • Reaction: Heat to 90°C for 4-12 hours. (Monitor via LC-MS; 3-bromo isomers often react slower due to steric hindrance near the bulky Boc group).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Assay: Cathepsin K Inhibition (Fluorometric)

To verify the biological activity differences (e.g., 4-Br vs 3-Br derivatives), use this kinetic assay.

Principle: Cathepsin K cleaves the fluorogenic substrate Z-Phe-Arg-AMC. Inhibitors prevent the release of AMC (7-amino-4-methylcoumarin), reducing fluorescence.

Protocol:

  • Buffer Prep: 100 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: Fresh DTT is crucial for enzyme stability.

  • Enzyme Activation: Incubate human recombinant Cathepsin K (0.1 nM final) in buffer for 10 mins at room temperature.

  • Compound Addition: Add test compounds (dissolved in DMSO) to a black 96-well plate.

  • Substrate Initiation: Add Z-Phe-Arg-AMC (10 µM final).

  • Measurement: Monitor fluorescence (Ex: 355 nm, Em: 460 nm) continuously for 30 minutes at 25°C.

  • Analysis: Calculate

    
     from the linear portion of the curve. Determine % Inhibition relative to DMSO control.
    

Visualizing the Assay Workflow

Assay_Workflow Prep 1. Buffer Prep (Fresh DTT) Incubate 2. Enzyme Activation (10 min) Prep->Incubate Add_Comp 3. Add 3-Br/4-Br Derivatives Incubate->Add_Comp Add_Sub 4. Add Substrate (Z-Phe-Arg-AMC) Add_Comp->Add_Sub Read 5. Kinetic Read (Ex 355 / Em 460) Add_Sub->Read

Caption: Kinetic workflow for evaluating Cathepsin K inhibition.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: MDPI (Molecules) [Link] Citation Note: Provides direct IC50 comparison showing 4-substituted derivatives are generally more potent than 3-substituted analogs in this specific scaffold.

  • Exploration of piperidine 3D fragment chemical space. Source: RSC Medicinal Chemistry [Link] Citation Note: Detailed analysis of the vector and shape differences between regioisomeric piperidine fragments.[2]

Sources

Validation

Validating Piperidine Architectures: A High-Throughput IR Spectroscopy Guide

Executive Summary: While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Infrared (IR) spectroscopy offers an unmatchable advantage in the high-throughput validation of pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Infrared (IR) spectroscopy offers an unmatchable advantage in the high-throughput validation of piperidine derivatives. This guide moves beyond basic functional group analysis to focus on the stereoelectronic fingerprints of the piperidine ring—specifically Bohlmann bands—and provides a rigorous protocol for distinguishing free bases from salts and monitoring polymorphic integrity in drug development.

The Piperidine Conundrum: Why IR?

Piperidine moieties are ubiquitous in pharmaceuticals (e.g., fentanyl, paroxetine, piperine), acting as critical hydrogen bond acceptors and lipophilic scaffolds. However, their structural validation presents unique challenges:

  • Conformational Flexibility: The chair-boat equilibrium affects binding affinity.

  • Protonation States: Distinguishing between a free secondary amine and its hydrochloride salt is critical for bioavailability but often ambiguous in low-resolution LC-MS.

  • Stereochemistry: The orientation of the nitrogen lone pair relative to the ring hydrogens dictates reactivity and spectral properties.

The Application Scientist’s Perspective: Do not use IR to solve an unknown structure. Use IR to validate that a synthesized batch matches the specific stereochemical and polymorphic form of your reference standard. It is a "Go/No-Go" gatekeeper, not a map maker.

The Technical Core: Bohlmann Bands & Stereochemistry

The most overlooked yet powerful feature of piperidine IR spectra is the Bohlmann band region (


).
  • The Mechanism: These bands arise from the interaction (hyperconjugation) between the nitrogen lone pair (

    
    ) and the antiperiplanar 
    
    
    
    antibonding orbital of the adjacent C
    
    
    -H bonds.
  • The Diagnostic Rule:

    • Strong Bohlmann Bands: Indicate the lone pair is axial and antiperiplanar to at least two axial C-H bonds (typical of thermodynamically stable chair conformations).

    • Absent/Weak Bohlmann Bands: Indicate the lone pair is equatorial, sterically twisted, or protonated (quaternized).

Critical Insight: If you convert a piperidine free base to a hydrochloride salt, the Bohlmann bands must disappear. If they persist, your salt formation is incomplete.

Comparative Analysis: IR vs. The Field

The following table objectively compares IR against primary alternatives for piperidine validation.

FeatureFT-IR (ATR)

H-NMR (500 MHz)
X-Ray Crystallography Raman Spectroscopy
Primary Utility Rapid QC, Solid-state form, Salt validationAtom connectivity, Solvated conformationAbsolute 3D configurationSkeletal vibrations, Aqueous samples
Sample State Solid or Oil (Native state)Solution (Solvent effects apply)Single Crystal (Hard to grow)Solid or Liquid
Stereo-sensitivity High (via Bohlmann bands)High (via Coupling Constants)AbsoluteModerate
Throughput < 2 mins/sample10–30 mins/sampleDays to Weeks< 2 mins/sample
Cost Per Sample $

$

$

Limit of Detection ~1-5% impurity~0.1% impurityN/A (Single crystal)~1% impurity
Decision Matrix: When to Use Which?

DecisionMatrix Start Validation Goal Q1 Is the structure UNKNOWN? Start->Q1 Q2 Is it a Solid State issue (Polymorph/Salt)? Q1->Q2 No (Known Structure) Action_NMR Use NMR + MS (Elucidation) Q1->Action_NMR Yes Q3 Is it Routine QC (Batch-to-Batch)? Q2->Q3 No Action_XRD Use X-Ray Diffraction (Absolute Config) Q2->Action_XRD Yes (New Crystal) Action_IR Use FT-IR (Fingerprinting) Q2->Action_IR Yes (Verification) Q3->Action_NMR No (Detailed Purity) Q3->Action_IR Yes (High Speed)

Caption: Logical workflow for selecting the appropriate validation tool based on the stage of drug development.

Validated Experimental Protocol: ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) for speed and reproducibility, minimizing sample preparation errors (e.g., wet KBr pellets).

Equipment Requirements
  • Spectrometer: FTIR with DTGS detector (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hard crystalline salts).

  • Resolution: 4 cm

    
    .
    
  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Run a background scan (air).

    • Scan a standardized Polystyrene film.

    • Pass Criteria: Absorption peaks at

      
       and 
      
      
      
      must be resolved to baseline. This ensures the optics are aligned for resolving fine Bohlmann bands.
  • Sample Preparation:

    • Solids: Grind 5 mg of the piperidine derivative into a fine powder. Place directly on the ATR crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Oils (Free bases): Place 1 drop on the crystal. No pressure clamp needed.

  • Data Acquisition:

    • Range:

      
      .
      
    • Apply "Atmospheric Suppression" to remove CO

      
      /H
      
      
      
      O interference.
  • Cleaning (Crucial):

    • Piperidines are sticky. Clean crystal with Isopropanol, then Methanol.

    • Verification: Run a "blank" scan to ensure no carryover peaks remain.

The Validation Algorithm

ValidationFlow Sample Sample Spectrum Check1 Check 2700-2800 cm⁻¹ (Bohlmann Region) Sample->Check1 Branch1 Bands Present? Yes No Check1->Branch1 Result1 Likely Free Base (Trans-diaxial lone pair) Branch1:yes->Result1 Result2 Likely Salt (HCl) OR Cis-conformation Branch1:no->Result2 Final Compare Fingerprint (800-1400 cm⁻¹) to Std Result1->Final Check2 Check 2400-3000 cm⁻¹ (Broad Ammonium Band) Result2->Check2 Check2->Final

Caption: Spectral interpretation logic for distinguishing piperidine free bases from salts.

Case Study: 4-Methylpiperidine vs. its HCl Salt

To illustrate the protocol, we compare the spectral features of a common derivative.

The Free Base (4-Methylpiperidine)
  • N-H Stretch: Sharp, weak band at

    
     (Secondary amine).
    
  • Bohlmann Bands: Distinct, medium-intensity bands observed at

    
     and 
    
    
    
    .
    • Interpretation: The molecule exists in a chair conformation with the N-H equatorial and the Lone Pair axial.

  • Fingerprint: Sharp skeletal modes at

    
    .
    
The Hydrochloride Salt
  • N-H Stretch: The sharp

    
     band disappears. It is replaced by a massive, broad absorption from 
    
    
    
    (N-H
    
    
    stretching).
  • Bohlmann Bands: Completely absent. The lone pair is now bonded to a proton; hyperconjugation with C-H bonds is impossible.

  • Fingerprint: New bands appear around

    
     (N-H
    
    
    
    deformation).

Conclusion: If your "purified" free base shows a broad baseline rise at


 or lacks distinct Bohlmann bands, the neutralization was incomplete, or the sample is wet.

References

  • Bohlmann, F. (1958).[1] "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(9), 2157–2167.[1]

  • Konno, T., et al. (2013). "Differentiation of Piperidine Derivatives by Vibrational Spectroscopy." Analytical Sciences, 29, 89-94.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard Reference for IR Tables).

  • NIST Chemistry WebBook. "Piperidine IR Spectrum." National Institute of Standards and Technology.

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy, 2nd Edition. CRC Press. (Source for ATR Protocols).

Sources

Safety & Regulatory Compliance

Safety

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine proper disposal procedures

Executive Summary: The "Why" Behind the Protocol Disposing of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine requires a nuanced approach that goes beyond standard organic waste protocols. As a researcher, you must re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

Disposing of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine requires a nuanced approach that goes beyond standard organic waste protocols. As a researcher, you must recognize two critical functional moieties that dictate the disposal pathway:

  • The Aryl Bromide (Halogenated): The presence of the bromine atom (

    
    ) strictly categorizes this as Halogenated Organic Waste .[1] It cannot be mixed with non-halogenated solvents (like acetone or methanol) for fuel blending because halogenated compounds release corrosive hydrogen halides (HBr) and potentially toxic dioxins upon standard incineration.[1] They require high-temperature incineration with specific scrubbers.[1]
    
  • The Boc Group (Acid-Labile): The tert-butoxycarbonyl (Boc) protecting group is acid-sensitive.[1][2][3] Exposure to acidic waste streams (pH < 4) will trigger deprotection, releasing isobutylene gas and

    
    .[1] In a sealed waste container, this gas evolution can cause dangerous pressurization and vessel rupture.[1]
    

Immediate Action: Segregate this compound into Halogenated Waste streams and ensure the waste matrix is Neutral or Basic (pH 7–10) .[1]

Hazard Profile & Chemical Causality

Before handling, understand the specific risks associated with this molecule's structure.[1]

Structural FeatureAssociated HazardOperational Implication
Aryl Bromide Environmental Toxicity / Dioxin PrecursorStrict Segregation: Must go to a facility capable of handling halogens.[1] Never dilute into general organic waste.[1]
Boc-Amine Gas Evolution (Isobutylene/CO₂)pH Control: Never add to waste containers containing acidic byproducts (e.g., TFA, HCl) without neutralization.[1]
Piperidine Core Skin/Eye Irritant & Basic CorrosivityPPE: Double nitrile gloves and safety goggles are mandatory.[1] Treat as a sensitizer.[1]

Decision Matrix: Waste Stream Selection

Use the following logic flow to determine the correct disposal container.

Disposal_Decision_Tree Start Waste State Identification IsSolid Is the waste Solid or Liquid? Start->IsSolid LiquidCheck Liquid: Check Solvent Composition IsSolid->LiquidCheck Liquid (Mother Liquor/Soln) SolidCheck Solid: Pure or Contaminated Debris? IsSolid->SolidCheck Solid (Powder/Filter Cake) IsAcidic Is pH < 5? LiquidCheck->IsAcidic Neutralize Neutralize with NaHCO3 to pH 7-8 IsAcidic->Neutralize Yes (Risk of Gas Evolution) HaloStream DISPOSAL STREAM A: Halogenated Organic Solvents IsAcidic->HaloStream No (Neutral/Basic) Neutralize->HaloStream After Neutralization SolidStream DISPOSAL STREAM B: Solid Halogenated Waste SolidCheck->SolidStream Double Bag & Tag

Figure 1: Decision matrix for segregating 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine waste to prevent cross-contamination and pressure hazards.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Silica Gel)

Applicable for: Expired solids, contaminated weighing boats, silica gel from flash columns.

  • Primary Containment: Place the solid waste into a clear, chemically resistant polyethylene bag.[1]

  • Tagging: Attach a hazardous waste tag immediately.

    • Chemical Name: Write full name. Do not use abbreviations like "Boc-Intermediate."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Halogenated Waste drum (often a wide-mouth HDPE drum).[1]

  • Verification: Ensure the drum lid is clamped shut. Do not leave open to the atmosphere.[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Filtrates from recrystallization, reaction mixtures in DCM, DMF, or Ethyl Acetate.

  • pH Verification (Crucial):

    • Dip a pH strip into the waste solution.[1]

    • If Acidic (pH < 5): Slowly add saturated Sodium Bicarbonate (

      
      ) solution.[1] Stir until bubbling ceases (quenching trace acid) and pH is neutral (7–8). Reasoning: This prevents the Boc group from decomposing and pressurizing the waste container later.
      
  • Solvent Compatibility Check:

    • Ensure the receiving container is rated for Halogenated Solvents .[1]

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the solute (the brominated piperidine) contaminates the entire volume. The entire mixture must be treated as halogenated waste.[1]

  • Transfer: Pour into the "Halogenated Organic Waste" carboy using a funnel to prevent splashing.

  • Log: Record the volume and approximate concentration on the waste log sheet.

Emergency Procedures: Spills & Exposure

In the event of a spill, the priority is containment followed by chemical deactivation without generating secondary hazards.

Spill_Response Assess 1. Assess Volume & Risk PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain 3. Containment: Surround with Absorbent Pads PPE->Contain Clean 4. Absorption: Use Non-Acidic Absorbent (Vermiculite) Contain->Clean Disposal 5. Disposal: Bag as Solid Halogenated Waste Clean->Disposal

Figure 2: Spill response workflow.[1] Note the use of non-acidic absorbents to prevent Boc-decomposition.[1]

Specific Spill Notes:

  • Do NOT use: Acid-based neutralizers or clay absorbents known to be acidic (like some montmorillonite clays), as they may catalyze deprotection and gas release.[1]

  • Recommended Absorbent: Vermiculite, diatomaceous earth, or universal polypropylene pads.[1]

Regulatory Compliance Codes

Proper classification ensures your facility remains compliant with federal and international standards.[1]

RegionRegulationWaste Code / ClassificationNotes
USA EPA / RCRA Halogenated Organic (No specific P/U code)Often co-classified with F002 if spent halogenated solvents (DCM) are present [1].[1] If in flammable solvent, add D001 .[1][4][5]
EU EWC 07 01 03* "Organic halogenated solvents, washing liquids and mother liquors" [2].[1]
Global GHS Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H412 (Aquatic Chronic).[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Codes.[1] EPA530-F-11-003.[1] Available at: [Link]

  • European Commission. European Waste Catalogue (EWC) and Hazardous Waste List.[1] Validated 2024.[1] Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][6] National Academies Press, 2011.[1] Chapter 8: Management of Waste. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] OSHA 3404-11R.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine

An authoritative, procedural guide for the safe handling, operational integration, and disposal of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS: 887583-95-1). As a Senior Application Scientist, I have structur...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedural guide for the safe handling, operational integration, and disposal of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS: 887583-95-1).

As a Senior Application Scientist, I have structured this guide to move beyond basic compliance. By understanding the structural causality behind this molecule's reactivity—specifically its lipophilic brominated aromatic ring, its free secondary amine, and its acid-labile protecting group—researchers can design self-validating safety systems that protect both the operator and the integrity of the synthetic workflow.

Chemical Identity & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand its molecular behavior. 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a complex building block utilized in drug discovery and active pharmaceutical ingredient (API) synthesis [1].

Mechanistic Hazards (The "Why"):

  • The Brominated Aromatic Ring: The 3-bromophenyl moiety renders the molecule highly lipophilic. This increases its ability to permeate biological membranes and standard single-layer latex gloves. Furthermore, brominated aromatics are environmentally persistent and require strict separation into halogenated waste streams [2].

  • The Free Secondary Amine (Position 4): While the piperidine nitrogen (Position 1) is protected, the secondary amine at position 4 is free. This nitrogen is nucleophilic and basic, meaning the compound can cause localized chemical burns or severe irritation to mucous membranes and the respiratory tract upon exposure.

  • The Acid-Labile Boc Group (Position 1): The tert-butoxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but is highly reactive toward strong acids. Exposure to acids (e.g., TFA, HCl) triggers a decarboxylation reaction, stoichiometrically releasing carbon dioxide (CO₂) and isobutylene gases [3].

Quantitative Data Summary
PropertyValueOperational Implication
Chemical Name 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidineN/A
CAS Number 887583-95-1Use for SDS cross-referencing.
Molecular Formula C₁₈H₂₇BrN₂O₂High carbon/halogen ratio (lipophilic).
Molecular Weight 383.32 g/mol Non-volatile solid; dust inhalation is the primary airborne risk.
Key Functional Groups Free 2° amine, Boc-protected 2° amine, Aryl bromideDual reactivity; basic and acid-labile.
Waste Classification Halogenated Organic WasteDo not mix with standard organic waste.

Personal Protective Equipment (PPE) Protocol

A self-validating safety protocol assumes that primary containment (the fume hood) may fail. The following PPE matrix is mandatory for handling this compound.

  • Hand Protection (Critical): Double-gloving is mandatory. Wear standard nitrile gloves as the inner layer for tactile dexterity. Wear heavy-duty nitrile or neoprene as the outer layer. Causality: The lipophilic nature of the brominated aromatic ring accelerates the degradation of standard latex, necessitating chemical-resistant synthetic rubbers [4].

  • Eye/Face Protection: Chemical splash goggles. If handling bulk powders (>50g) where aerosolization risk is high, a full-face shield must be worn over the goggles.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a hood is unavailable or during a spill outside containment, a NIOSH-approved respirator with P100 (HEPA) particulate filters is required to prevent inhalation of the basic amine dust.

  • Body Protection: A flame-retardant (FR) lab coat fully buttoned to the collar.

Operational Workflows & Experimental Protocols

Protocol A: Safe Weighing and Transfer

Static electricity can easily aerosolize fine, dry powders. This protocol minimizes inhalation risks.

  • Preparation: Ensure the fume hood sash is lowered to the designated safe operating level. Verify that the analytical balance is grounded to prevent static discharge.

  • Ionization: Pass an anti-static zero-ion gun over the weighing paper or tared vial to neutralize static charges.

  • Transfer: Using a grounded, anti-static stainless steel spatula, transfer the required mass of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine.

  • Decontamination: Wipe down the balance and spatula with a solvent appropriate for lipophilic amines (e.g., isopropanol) and dispose of the wipes immediately in a solid halogenated waste container.

Protocol B: Acidic Deprotection (Boc Removal) Safety Setup

Because the Boc group breaks down into CO₂ and isobutylene upon exposure to acid, this reaction must never be performed in a sealed system [3].

  • Vessel Selection: Select a round-bottom flask with at least 50% headspace to accommodate rapid gas evolution.

  • Atmosphere Control: Equip the flask with a reflux condenser attached to a mineral oil bubbler or a vented nitrogen manifold.

  • Thermal Control: Cool the dissolved piperidine derivative to 0°C using an ice bath before the dropwise addition of Trifluoroacetic acid (TFA) or HCl. Causality: Lowering the temperature controls the kinetic rate of decarboxylation, preventing a sudden, violent release of gas.

  • Monitoring: Monitor the bubbler for gas evolution. The reaction is complete when bubbling ceases upon warming to room temperature.

Workflow Start Risk Assessment & PPE Verification Hood Transfer to Certified Fume Hood Start->Hood Weigh Weighing & Transfer (Minimize Dust) Hood->Weigh Acid Introduction of Acidic Reagents? Weigh->Acid Vent Open/Vented System (CO2 & Isobutylene Release) Acid->Vent Yes (Boc Cleavage) Closed Standard Closed System Permitted Acid->Closed No Spill Spill Occurs? Vent->Spill Closed->Spill Clean Absorb with Inert Material (No Dry Sweeping) Spill->Clean Yes Dispose Dispose as Halogenated Organic Waste Spill->Dispose No Clean->Dispose

Operational workflow for handling 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine.

Spill Response & Disposal Plan

In the event of a spill, the primary goal is to prevent the aerosolization of the basic amine and the environmental contamination of the brominated aromatic.

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: Step back from the spill, ensure the fume hood is running at maximum exhaust, and alert nearby personnel.

  • Containment: Do not sweep dry powder, as this generates hazardous dust. Instead, gently cover the spill with an inert, damp absorbent material (e.g., sand or vermiculite slightly dampened with water or isopropanol) [2].

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material. Place it into a heavy-duty, sealable polyethylene bag or a dedicated chemical waste jar.

  • Surface Neutralization: Wash the contaminated surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual free secondary amine, followed by a thorough wash with soap and water.

Disposal Plan: Due to the presence of the bromine atom, 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine and all materials contaminated by it (gloves, wipes, reaction solvents) must be disposed of in a clearly labeled Halogenated Organic Waste container[4]. Incineration of brominated compounds requires specialized high-temperature facilities equipped with scrubbers to capture corrosive hydrogen bromide (HBr) gas. Never mix this compound with standard non-halogenated solvent waste.

References

  • Tri-iso. "Material Safety Data Sheet - Brominated aromatic compound." Tri-iso Safety Documentation. Available at: [Link]

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